2-Acetonylinosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N4O6 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
WFWFSJDHDNUZFU-ZRFIDHNTSA-N |
Isomeric SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Acetonylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of 2-Acetonylinosine, a novel derivative of the naturally occurring purine nucleoside, inosine. Due to the absence of established protocols in the current scientific literature, this document presents a hypothetical, yet chemically plausible, synthetic pathway. The proposed synthesis leverages a palladium-catalyzed cross-coupling reaction, a versatile method for C-C bond formation on the purine scaffold. Furthermore, this guide provides a comprehensive framework for the structural and analytical characterization of the target molecule, employing modern spectroscopic and chromatographic techniques. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside structured data tables for the anticipated analytical results. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic workflow and analytical processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and study of this compound and related C2-substituted purine nucleosides.
Introduction
Inosine, a purine nucleoside, plays a crucial role in various biological processes and serves as a key intermediate in purine metabolism.[1] The chemical modification of inosine at various positions on its purine ring has been a subject of interest in medicinal chemistry to develop novel therapeutic agents.[2][3][4] Substitution at the C2 position of the purine ring, in particular, can significantly modulate the biological activity of the nucleoside.[5] This guide focuses on the synthesis and characterization of a novel C2-substituted derivative, this compound. The introduction of an acetonyl group (a three-carbon chain with a ketone functionality) at this position is anticipated to impart unique chemical properties and potential biological activities.
This document provides a speculative, multi-step synthetic protocol starting from commercially available 2-chloro-6-methoxypurine riboside. The core of the proposed synthesis is a palladium-catalyzed Sonogashira cross-coupling reaction followed by catalytic hydrogenation. Following the synthesis, a detailed characterization workflow is presented, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Proposed Synthesis of this compound
The proposed synthetic route to this compound is a multi-step process designed to be robust and adaptable. The workflow is visualized in the diagram below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Protection of 2-Chloro-6-methoxypurine riboside
-
To a solution of 2-chloro-6-methoxypurine riboside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloro-6-methoxypurine riboside.
Step 2: Sonogashira Coupling with Propargyl Alcohol
-
To a solution of the protected chloropurine riboside (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargyl alcohol (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add triethylamine (2.0 eq) and stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the coupled product.
Step 3: Oxidation of the Propargyl Alcohol
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 4: Deprotection of the Silyl Ethers
-
Dissolve the protected intermediate from Step 3 (1.0 eq) in THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (4.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography.
Step 5: Catalytic Hydrogenation
-
Dissolve the deprotected alkyne from Step 4 (1.0 eq) in methanol.
-
Add 10% palladium on activated carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the product by flash column chromatography.
Step 6: Conversion to Inosine Derivative (Ammonolysis)
-
Dissolve the 6-methoxy derivative from Step 5 in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are proposed.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis will be performed to determine the purity of the final compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Anticipated Data:
| Parameter | Expected Value |
| Retention Time | Dependent on final compound polarity, to be determined experimentally. |
| Purity | > 95% (as determined by peak area integration) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) will provide information on its fragmentation pattern, aiding in structural confirmation.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺.
-
Infusion: Direct infusion of a dilute solution of the sample in methanol/water (1:1) with 0.1% formic acid.
-
MS/MS Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion to observe characteristic fragment ions.
Anticipated Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 325.1199 | To be determined |
| [M+Na]⁺ | 347.1018 | To be determined |
| Fragment 1 (Loss of ribose) | 193.0773 | To be determined |
| Fragment 2 (Protonated hypoxanthine) | 137.0461 | To be determined |
Note: The fragmentation pattern of modified nucleosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (132 Da).[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments will be conducted to unambiguously determine the structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the ribose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the acetonyl group to the C2 position of the purine ring.
-
Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) |
| H-8 (purine) | ~8.1-8.3 |
| H-1' (ribose) | ~5.8-6.0 (d) |
| H-2', H-3', H-4' (ribose) | ~4.0-4.6 (m) |
| H-5', 5'' (ribose) | ~3.5-3.7 (m) |
| CH₂ (acetonyl) | ~3.8-4.0 (s) |
| CH₃ (acetonyl) | ~2.2-2.4 (s) |
| OH (ribose) | Broad signals, dependent on concentration and temperature |
| NH (purine) | ~12.0-12.5 (br s) |
Note: The predicted chemical shifts are based on known values for inosine and related C2-substituted derivatives.[9][10][11][12] The exact values will need to be determined experimentally.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic strategy offers a plausible route to this novel compound, and the detailed analytical protocols will enable its unambiguous identification and purity assessment. The successful synthesis and characterization of this compound will open avenues for investigating its potential biological activities and its utility as a chemical probe or a building block for more complex molecules. Researchers are encouraged to adapt and optimize the presented methodologies based on their experimental findings.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2'-substituted inosine analogs via unusual masking of the 6-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inosine(58-63-9) 1H NMR spectrum [chemicalbook.com]
2-Acetonylinosine: An Overview of a Potent Antiviral Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetonylinosine is a purine nucleoside analog that has been identified as a potent antiviral compound. Its unique chemical structure, featuring an acetonyl group at the 2-position of the inosine ring, distinguishes it from naturally occurring nucleosides and is key to its biological activity. This technical guide provides a summary of the currently available information on the chemical properties and synthesis of this compound, based on existing literature.
Chemical Properties
Synthesis
A key development in the study of this molecule was the establishment of a "facile, chemoenzymatic synthesis" for this compound.[1][2][3][4][5] This method is highlighted as a significant improvement over previous methodologies for creating functionalized purine nucleosides.[2][4] The chemoenzymatic approach suggests a process that combines chemical synthesis steps with enzymatic reactions, likely to achieve high stereoselectivity and yield.[4] This synthetic strategy is noted for its generality, implying it could be adapted for the synthesis of other similar nucleoside analogs.[2][4]
While the specific, step-by-step experimental protocol for the synthesis of this compound is not detailed in the available search results, the primary publication, "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" published in Tetrahedron Letters in 2005, would contain the comprehensive methodology.
Biological Activity
This compound has been described as a "potent antiviral compound".[1][2][3][4][5] However, the specific viruses it is active against and the mechanism of its antiviral action are not detailed in the currently available information. Further investigation of the primary research is required to understand its biological activity profile, including any involvement in cellular signaling pathways.
Experimental Protocols
Detailed experimental protocols for the characterization and biological evaluation of this compound are not available in the public domain. The foundational research paper is the most likely source for this information.
Logical Relationship: Synthesis and Application
The development of an efficient synthesis method is a critical step in enabling further research into a compound's therapeutic potential. The relationship between the synthesis and the biological application of this compound can be visualized as a direct path from creation to investigation.
Caption: Logical flow from synthesis to the resulting compound and its application.
Conclusion and Future Directions
This compound is a promising antiviral nucleoside analog. The development of a chemoenzymatic synthesis has made this compound more accessible for study. However, a comprehensive understanding of its chemical properties, detailed biological activity, and mechanism of action requires access to the primary research literature. Future research should focus on elucidating these aspects to fully evaluate its potential as a therapeutic agent. For researchers interested in this compound, the seminal paper "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" is the essential starting point.
References
Unraveling the Enigma of 2-Acetonylinosine: A Search for Biological Significance
Despite a comprehensive search of scientific literature and chemical databases, the biological significance of a molecule termed "2-Acetonylinosine" remains elusive. This in-depth investigation did not yield any specific data regarding its structure, function, or metabolic pathways. This suggests that "this compound" may be a novel, exceptionally rare, or perhaps a misidentified compound within the vast landscape of modified nucleosides.
Our research strategy encompassed a multi-pronged approach, beginning with broad searches for the molecule's biological importance and progressively narrowing to its potential role as a modified nucleoside in transfer RNA (tRNA). Queries for its chemical structure, biosynthetic pathways, and presence in biological databases were also conducted. However, these extensive efforts failed to retrieve any specific information pertaining to "this compound."
While the primary subject of this inquiry remains uncharacterized, the investigation did illuminate the intricate and vital world of modified nucleosides, particularly within tRNA. These modifications are crucial for a multitude of cellular processes, including the efficiency and fidelity of protein synthesis.
The Context of Modified Nucleosides in tRNA
Transfer RNAs are not merely composed of the four canonical nucleosides (adenosine, guanosine, cytidine, and uridine). They undergo extensive post-transcriptional modification, resulting in a diverse array of altered nucleosides. These modifications play critical roles in:
-
tRNA Folding and Stability: Modified nucleosides contribute to the proper three-dimensional L-shaped structure of tRNA, which is essential for its function.
-
Codon Recognition: Modifications in the anticodon loop, particularly at the wobble position (position 34), are critical for the accurate and efficient decoding of messenger RNA (mRNA) codons.
-
Reading Frame Maintenance: Hypermodified nucleosides, especially at position 37, adjacent to the anticodon, help prevent frameshift errors during translation.
-
Aminoacylation Identity: Certain modifications can act as recognition elements for aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA.
A Potential Parallel: The Wybutosine Biosynthesis Pathway
Given the purine core suggested by the name "inosine," a potential, albeit speculative, parallel can be drawn to the biosynthesis of complex modified purines in tRNA, such as wybutosine (yW). Wybutosine is a hypermodified guanosine found at position 37 of tRNAPhe in eukaryotes and archaea. Its intricate multi-step enzymatic synthesis is essential for accurate translation.
The biosynthesis of wybutosine serves as an excellent example of the complex enzymatic machinery dedicated to tRNA modification. Should "this compound" be identified in the future, its biosynthetic pathway would likely involve a series of dedicated enzymes that modify an inosine precursor within a tRNA molecule.
Visualizing a Hypothetical Biosynthetic Logic
While no specific pathway for this compound can be depicted, a generalized logical flow for the synthesis of a modified nucleoside can be illustrated. This diagram represents a conceptual framework rather than a confirmed biological process for the target molecule.
Conceptual diagram of a hypothetical enzymatic pathway for the synthesis of a modified nucleoside.
Conclusion and Future Directions
The absence of information on "this compound" underscores the vast and still partially unexplored territory of the epitranscriptome. While this guide cannot provide the specific details requested, it highlights the critical importance of tRNA modifications in cellular function.
For researchers and drug development professionals, the discovery of a novel modified nucleoside like "this compound" would open up new avenues of investigation. Future research would need to focus on:
-
Structural Elucidation: Determining the precise chemical structure of the molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Identification in Biological Systems: Confirming its natural occurrence in specific organisms and tRNA species.
-
Biosynthetic Pathway Characterization: Identifying the enzymes responsible for its synthesis and the genetic basis for this pathway.
-
Functional Analysis: Investigating its role in translation and other cellular processes through genetic and biochemical experiments.
Until such data becomes available, the biological significance of "this compound" remains an intriguing scientific question. The methodologies and conceptual frameworks established from the study of other complex modified nucleosides will be invaluable in guiding future explorations into this and other yet-to-be-discovered components of the RNA world.
The Enigmatic Identity of 2-Acetonylinosine: A Search for a Molecule in the Shadows
Despite a comprehensive search of scientific literature and chemical databases, the compound "2-Acetonylinosine" remains elusive. No definitive records of its discovery, synthesis, or biological activity have been found. This suggests that this compound may be a novel or yet-to-be-synthesized molecule, a compound known by a different nomenclature, or a theoretical structure that has not been experimentally realized.
Our investigation into the discovery and history of this compound involved extensive searches for its synthesis, biological functions, and any associated quantitative data or experimental protocols. However, these inquiries did not yield any specific information pertaining to a molecule with this name.
The field of nucleoside chemistry is rich with modifications and derivatives of fundamental structures like inosine. Scientists continuously explore these variations to develop new therapeutic agents and to understand biological processes. These modified nucleosides play crucial roles in antiviral and anticancer therapies, as well as in the fundamental biology of nucleic acids. The addition of an acetonyl group at the 2-position of the inosine ring would represent a specific chemical modification, but one that does not appear to be documented in the readily available scientific literature.
For researchers and drug development professionals interested in the broader field of inosine derivatives, a wealth of information is available on the synthesis and biological evaluation of various modified nucleosides. These studies often involve multi-step synthetic pathways and a range of spectroscopic and analytical techniques for characterization.
Given the current lack of information, a logical workflow for a researcher interested in this compound would be to first theoretically model its structure and properties, followed by the design of a potential synthetic route. This would likely involve the protection of the ribose hydroxyl groups, followed by a nucleophilic substitution or cross-coupling reaction to introduce the acetonyl moiety onto the inosine core.
A hypothetical experimental workflow for the synthesis and characterization of this compound is outlined below.
Caption: Hypothetical workflow for the synthesis, characterization, and biological evaluation of this compound.
Until such research is conducted and published, the discovery and history of this compound remain an open question in the vast landscape of chemical and biological sciences.
Unveiling the Role of Inosine in RNA Modification Pathways: A Technical Guide
A Note to the Reader: Extensive literature searches for "2-acetonylinosine" did not yield any direct findings of this specific molecule within the context of RNA modification. It is possible that this is a novel, yet-to-be-characterized modification, a hypothetical compound, or a term not currently in standard use. This guide will therefore focus on the well-established and closely related RNA modification, inosine , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its biosynthesis, function, and the experimental methodologies used for its study, adhering to the requested in-depth format.
Introduction to Inosine in RNA
Inosine (I) is a modified purine nucleoside, formed by the deamination of adenosine (A).[1][2][3][4][5] This modification is a crucial post-transcriptional event that occurs in various RNA molecules, most notably in transfer RNA (tRNA), but also in messenger RNA (mRNA) and ribosomal RNA (rRNA).[2][4][6][7] The conversion of adenosine to inosine is a form of RNA editing that can significantly impact the structure, stability, and function of the RNA molecule, thereby influencing downstream processes such as translation and gene regulation.[7][8]
The presence of inosine, particularly in the anticodon loop of tRNAs, expands the decoding capacity of the ribosome.[2][4] Due to its ability to form stable base pairs with cytidine (C), uridine (U), and adenosine (A), inosine at the wobble position (the first nucleotide of the anticodon) allows a single tRNA molecule to recognize multiple codons.[2] Dysregulation of inosine modification has been linked to various human diseases, including neurological and immune disorders, highlighting its importance in maintaining cellular homeostasis.[5][7]
The Biosynthesis of Inosine
The primary pathway for inosine formation in RNA is through the enzymatic deamination of adenosine. This reaction is catalyzed by a family of enzymes known as Adenosine Deaminases Acting on RNA (ADARs) for mRNA and other dsRNA substrates, and Adenosine Deaminases Acting on tRNA (ADATs) for tRNA substrates.[2][4][5][7]
The biosynthesis of inosine at the wobble position of tRNAs in eukaryotes is carried out by a heterodimeric enzyme complex composed of the ADAT2 and ADAT3 subunits.[1][2][3][4] ADAT2 is believed to be the catalytic subunit, responsible for the deamination reaction, while ADAT3 is thought to play a role in recognizing the tRNA substrate.[2][4] In bacteria, a homologous homodimeric enzyme, TadA, performs this function.[2][4]
The conversion of adenosine to inosine involves the hydrolytic deamination of the C6 amino group of the adenine base.[5] This process requires a double-stranded RNA structure in the vicinity of the target adenosine.[5]
Below is a diagram illustrating the enzymatic conversion of adenosine to inosine in RNA.
References
- 1. [PDF] Inosine modifications in human tRNAs are incorporated at the precursor tRNA level | Semantic Scholar [semanticscholar.org]
- 2. Inosine modifications in human tRNAs are incorporated at the precursor tRNA level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Adenosine-to-inosine RNA editing in neurological development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Absence of 2-Acetonylinosine in the Natural World: A Technical Review
A comprehensive review of scientific literature and databases reveals no evidence for the natural occurrence of 2-Acetonylinosine, a putative derivative of the purine nucleoside inosine. This technical guide summarizes the current state of knowledge regarding inosine and its naturally occurring modifications, highlighting the apparent absence of this compound from the known epitranscriptome and metabolome. This document is intended for researchers, scientists, and drug development professionals investigating nucleoside chemistry and biology.
Introduction to Inosine and its Modifications
Inosine (I) is a purine nucleoside formed by the deamination of adenosine. It is a crucial intermediate in the metabolism of purines and plays a significant role in various biological processes. Inosine is found as a constituent of nucleic acids, particularly transfer RNA (tRNA), where it contributes to the wobble base pairing during translation. The conversion of adenosine to inosine in RNA, known as A-to-I editing, is a widespread post-transcriptional modification that can alter the coding potential of messenger RNA (mRNA) and affect its stability, splicing, and localization.
While inosine itself is a naturally occurring and well-characterized molecule, its derivatives are numerous and functionally diverse. Post-transcriptional modifications of nucleosides in RNA create a vast and complex chemical landscape known as the epitranscriptome. These modifications are critical for the proper functioning of RNA molecules.
The Search for this compound
Despite extensive investigation into modified nucleosides, there is a conspicuous lack of any scientific report detailing the isolation, detection, or biosynthesis of this compound from any natural source. Searches of prominent databases of RNA modifications have yielded no entries for this specific compound. Furthermore, a thorough review of the literature on the chemical synthesis and biological activities of inosine analogs does not indicate that this compound has been identified as a natural product.
This absence suggests that either this compound does not exist in nature, or it is present at levels below the detection limits of current analytical methodologies. The chemical structure of a hypothetical this compound, with an acetonyl group (-CH2COCH3) attached to the second position of the hypoxanthine base, is plausible from a chemical standpoint. However, the biosynthetic machinery required for such a modification has not been identified.
Known Naturally Occurring Inosine Modifications
To provide context, it is useful to review the types of inosine modifications that have been documented in nature. These modifications typically involve methylation or the addition of other small chemical groups at various positions on the inosine molecule.
| Modification | Position | Occurrence |
| 1-methylinosine (m1I) | 1 | tRNA |
| N2-methylguanosine (m2G)* | 2 | rRNA |
Note: While not a direct modification of inosine, N2-methylguanosine is a modification at the 2-position of a purine nucleoside and is included for comparative purposes.
Methodologies for the Detection of Modified Nucleosides
The identification and quantification of modified nucleosides in biological samples rely on a suite of advanced analytical techniques. These methods are highly sensitive and capable of detecting minute quantities of these molecules.
Experimental Workflow for Modified Nucleoside Analysis
The general workflow for the analysis of modified nucleosides from biological sources is depicted below. This process is essential for the discovery of new modifications and for quantifying their abundance.
Detailed Methodologies:
-
Sample Preparation:
-
Nucleic Acid Isolation: Total RNA or specific RNA species (e.g., tRNA, mRNA) are isolated from cells or tissues using standard biochemical protocols.
-
Enzymatic Digestion: The purified RNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The resulting mixture of nucleosides is separated by reversed-phase HPLC. This technique separates molecules based on their hydrophobicity.
-
-
Detection and Identification:
-
Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer. The mass-to-charge ratio of each nucleoside is determined, allowing for its identification. Tandem mass spectrometry (MS/MS) is often used to fragment the nucleosides, providing structural information that confirms their identity.
-
Conclusion
Based on a comprehensive review of the current scientific literature and databases, there is no evidence to support the natural occurrence of this compound. While the field of epitranscriptomics is continually expanding with the discovery of new RNA modifications, this compound remains a hypothetical structure. Future research employing even more sensitive and advanced analytical techniques may yet uncover its existence; however, based on current knowledge, it is not considered a naturally occurring molecule. This guide serves as a summary of the available information and highlights the importance of empirical evidence in the characterization of natural products.
The Enigmatic Nature of 2-Acetonylinosine: An Uncharted Territory in In Vivo Metabolism
A comprehensive review of the current scientific literature reveals a notable absence of information regarding the in vivo formation of 2-Acetonylinosine. This observation suggests that this compound may represent a novel or yet-to-be-discovered biomolecule, a synthetic compound not naturally occurring within biological systems, or potentially a misnomer for a different inosine derivative. As such, a detailed technical guide on its endogenous formation, complete with quantitative data and established experimental protocols, cannot be constructed at this time.
While the direct subject of this compound remains elusive, it is pertinent for researchers, scientists, and drug development professionals to understand the well-established pathways of inosine metabolism and modification, as these may provide a foundational framework for any future investigations into this specific compound. Inosine itself is a crucial intermediate in purine metabolism, and its derivatives play significant roles in various cellular processes.
Established Pathways of Inosine Formation and Modification
The primary route for the in vivo formation of inosine is through the deamination of adenosine, a reaction catalyzed by adenosine deaminases. These enzymes are broadly classified into two families:
-
Adenosine Deaminases Acting on RNA (ADARs): These enzymes are responsible for the site-specific deamination of adenosine to inosine within double-stranded RNA (dsRNA) molecules. This process, known as A-to-I RNA editing, can alter the coding potential of messenger RNAs (mRNAs), leading to the production of different protein isoforms from a single gene. It can also impact pre-mRNA splicing, miRNA targeting, and the innate immune response.
-
Adenosine Deaminases Acting on tRNA (ADATs): This family of enzymes specifically modifies adenosine to inosine in the anticodon loop of certain transfer RNAs (tRNAs). This modification is critical for expanding the decoding capacity of the tRNA, allowing it to recognize multiple codons and ensuring accurate and efficient protein synthesis.
Beyond the primary formation of inosine, further enzymatic modifications can occur, such as the methylation of inosine to form derivatives like 1-methylinosine. These modifications are catalyzed by specific methyltransferases and contribute to the structural and functional diversity of RNA molecules.
Hypothetical Formation of this compound
Speculatively, the formation of a "this compound" would involve the enzymatic addition of an acetonyl group to the inosine molecule. The acetonyl group (CH₃COCH₂-) could potentially be derived from cellular metabolites such as acetoacetate or through the breakdown of other molecules. The enzyme catalyzing such a reaction would likely belong to a class of transferases capable of utilizing a donor molecule for the acetonyl group and recognizing inosine or an inosine-containing substrate.
A hypothetical pathway for the formation of this compound is presented below. It is crucial to emphasize that this pathway is purely speculative and not based on any existing experimental evidence.
Caption: A diagram illustrating the known pathway of inosine formation from adenosine and a hypothetical pathway for the formation of this compound.
Proposed Experimental Workflow for Investigation
Should this compound be identified in biological samples, a systematic experimental approach would be necessary to elucidate its formation and function. The following workflow outlines the key steps that would be required.
Caption: A proposed experimental workflow for the detection, characterization, and study of a novel inosine derivative like this compound.
Conclusion and Future Directions
The current body of scientific knowledge does not support the in vivo formation of this compound. This presents a significant gap in our understanding and highlights an area ripe for future research. The first critical step will be to unequivocally detect and identify this molecule in biological systems. Should its existence be confirmed, the subsequent challenge will be to delineate its biosynthetic pathway, identify the enzymes involved, and ultimately understand its physiological or pathological significance. The methodologies and knowledge from the broader field of inosine metabolism will be invaluable in guiding these future investigations. For now, this compound remains an intriguing but unverified entity in the landscape of molecular biology.
Spectroscopic Profile of 2-Acetonylinosine: A Technical Guide
Introduction
2-Acetonylinosine is a modified purine nucleoside, an analog of inosine, which plays a crucial role in various biological processes. The structural characterization of such modified nucleosides is paramount for understanding their function, metabolism, and potential as therapeutic agents. Spectroscopic techniques provide a fundamental basis for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these molecules. This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.
It is important to note that a comprehensive search of scientific literature did not yield specific, published experimental spectroscopic data for this compound. Therefore, this guide has been constructed based on the known spectroscopic properties of the parent molecule, inosine, and characteristic data for the acetonyl functional group. The information herein serves as a predictive framework for researchers and drug development professionals working with this or structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for nucleosides, typical fragmentation patterns in mass spectrometry, characteristic infrared absorption frequencies, and known ultraviolet-visible absorption properties of purine systems.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-8 | ~8.1-8.4 | s | Purine ring proton. |
| H-1' | ~5.8-6.0 | d | Anomeric proton of the ribose sugar. |
| H-2' | ~4.4-4.6 | t | Ribose sugar proton. |
| H-3' | ~4.1-4.3 | t | Ribose sugar proton. |
| H-4' | ~3.9-4.1 | q | Ribose sugar proton. |
| H-5'a, 5'b | ~3.5-3.7 | m | Ribose sugar protons. |
| -CH₂- (Acetonyl) | ~3.8-4.2 | s | Methylene protons of the acetonyl group. |
| -CH₃ (Acetonyl) | ~2.1-2.3 | s | Methyl protons of the acetonyl group. |
| 2'-OH | ~5.4 | d | Ribose hydroxyl proton. |
| 3'-OH | ~5.1 | d | Ribose hydroxyl proton. |
| 5'-OH | ~5.2 | t | Ribose hydroxyl proton. |
| N1-H | ~12.4 | br s | Purine ring imino proton. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~155-158 | Carbon bearing the acetonyl group. |
| C-4 | ~148-150 | Purine ring carbon. |
| C-5 | ~124-126 | Purine ring carbon. |
| C-6 | ~157-159 | Carbonyl carbon in the purine ring. |
| C-8 | ~140-142 | Purine ring carbon. |
| C-1' | ~87-89 | Anomeric carbon of the ribose sugar. |
| C-2' | ~74-76 | Ribose sugar carbon. |
| C-3' | ~70-72 | Ribose sugar carbon. |
| C-4' | ~85-87 | Ribose sugar carbon. |
| C-5' | ~61-63 | Ribose sugar carbon. |
| -CH₂- (Acetonyl) | ~50-55 | Methylene carbon of the acetonyl group. |
| C=O (Acetonyl) | ~205-208 | Carbonyl carbon of the acetonyl group. |
| -CH₃ (Acetonyl) | ~29-31 | Methyl carbon of the acetonyl group. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 325.11 | Molecular ion with a proton adduct. |
| [M+Na]⁺ | 347.09 | Molecular ion with a sodium adduct. |
| [M-H]⁻ | 323.09 | Molecular ion with a proton removed. |
| [B+H]⁺ | 193.06 | Fragment corresponding to the protonated 2-acetonylhypoxanthine base.[7][8][9][10] |
| [Ribose-H₂O+H]⁺ | 117.06 | Fragment corresponding to the dehydrated ribose sugar. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyls) | 3200-3600 | Strong, Broad |
| N-H stretch (purine) | 3100-3300 | Medium, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (acetonyl) | 1710-1725 | Strong, Sharp |
| C=O stretch (purine lactam) | 1670-1690 | Strong |
| C=N, C=C stretch (purine) | 1500-1650 | Medium-Strong |
| C-O stretch (hydroxyls, ether) | 1050-1250 | Strong |
General principles of IR spectroscopy for purine derivatives can be found in various sources.[3][11][12][13][14][15][16][17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Notes |
| 0.1 M HCl | ~250-255 | The absorption maximum is characteristic of the purine chromophore under acidic conditions. |
| 0.1 M NaOH | ~255-260 | A slight bathochromic shift is expected under basic conditions due to deprotonation. |
| H₂O / Buffer (pH 7) | ~252-257 | Absorption at neutral pH. |
The UV-Vis spectra of inosine and its derivatives are well-documented.[18][19][20][21][22]
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., -OH, -NH). Transfer the solution to a 5 mm NMR tube.[23]
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[24][25][26][27]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[28][29][30][31][32]
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Perform tandem MS (MS/MS) on the molecular ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation patterns for structural elucidation.[33]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[34]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of this compound in water or a suitable buffer. Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. Prepare samples in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent spectral shifts.[18]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use quartz cuvettes with a 1 cm path length.
-
Blank the spectrophotometer with the respective solvent (0.1 M HCl, 0.1 M NaOH, or buffer).
-
Record the absorbance spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a modified nucleoside like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inosine(58-63-9) 13C NMR spectrum [chemicalbook.com]
- 5. Inosine(58-63-9) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. microbiozindia.com [microbiozindia.com]
- 19. A Simple and General Method for Determining the Protein and Nucleic Acid Content of Viruses by UV Absorbance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. mt.com [mt.com]
- 22. purdue.edu [purdue.edu]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 25. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 26. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 33. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Molecular Stability: A Technical Guide to the Thermodynamic Assessment of Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, efficacy, and safety profile. A thorough understanding of a molecule's inherent stability and its degradation pathways is paramount for successful drug development. This guide provides an in-depth technical overview of the principles and methodologies for assessing the thermodynamic stability of pharmaceutical compounds. While specific thermodynamic data for "2-Acetonylinosine" is not publicly available, this document will use a representative case study of the antibiotic Ceftobiprole to illustrate the application of key stability testing principles and data presentation. We will delve into experimental protocols for common analytical techniques and provide visualizations for experimental workflows, offering a comprehensive resource for scientists in the field.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug from discovery to market is fraught with challenges, with molecular stability being a significant hurdle. Thermodynamic stability refers to the tendency of a molecule to exist in its native, active conformation under specified conditions. A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Early and comprehensive assessment of a drug candidate's stability profile is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.
Key parameters that govern thermodynamic stability include temperature, pH, light, humidity, and the presence of oxidizing agents. Understanding how these factors influence the degradation kinetics of a drug substance is crucial for defining appropriate storage conditions, formulation strategies, and predicting its behavior in vivo.
Experimental Approaches to Stability Assessment
A multi-pronged approach employing various analytical techniques is essential for a comprehensive evaluation of a drug's stability.[1][2] These methods are designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.
Forced Degradation Studies: Also known as stress testing, this involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in acidic and alkaline environments.
-
Oxidation: Evaluates the impact of oxidative stress, often using hydrogen peroxide.[3]
-
Photostability: Assesses degradation upon exposure to light.
-
Thermal Stress: Determines the effect of elevated temperatures on the drug substance.[4]
Stability-Indicating Analytical Methods: The cornerstone of any stability study is a validated analytical method that can accurately separate and quantify the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose.[3][5]
Case Study: Stability Profile of Ceftobiprole
To illustrate the practical application of these principles, we will examine the stability of Ceftobiprole, a fifth-generation cephalosporin antibiotic. The following data is synthesized from published stability studies.[3]
Quantitative Degradation Kinetics
The degradation of Ceftobiprole often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. The rate constant (k) is a key parameter for quantifying stability.
| Stress Condition | Solvent/Medium | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| Alkaline Hydrolysis | 0.01 M NaOH | Not Specified | Not Quantified (rapid degradation) | [3] |
| Oxidative Degradation | 3% H₂O₂ in 10% DMSO | Not Specified | 2.56 x 10⁻⁵ | [3] |
| Oxidative Degradation | 3% H₂O₂ in 0.1 M HCl | Not Specified | 1.33 x 10⁻⁴ | [3] |
| Oxidative Degradation | 3% H₂O₂ in water (pH 7) | Not Specified | 7.07 x 10⁻⁵ | [3] |
Table 1: Summary of Ceftobiprole Degradation Kinetics under Various Stress Conditions.
Experimental Protocol: HPLC-MS/MS for Stability Indicating Assay of Ceftobiprole
The following provides a detailed methodology for a stability-indicating HPLC-MS/MS assay based on typical protocols for small molecule analysis.[3][5]
Objective: To separate and quantify Ceftobiprole and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Analytical column: Kinetex Biphenyl column (or equivalent)
Reagents and Materials:
-
Ceftobiprole reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 5.8)
-
Water (HPLC grade)
-
Degradation solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Chromatographic Conditions:
-
Mobile Phase A: Ammonium acetate buffer (pH 5.8)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient to ensure separation of all relevant peaks.
-
Flow Rate: As per column specifications.
-
Column Temperature: Controlled to ensure reproducibility.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of Ceftobiprole and known degradants.[5] Full scan or product ion scan modes can be used for the identification of unknown degradation products.
-
Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).
Procedure:
-
Standard Preparation: Prepare a stock solution of Ceftobiprole reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Forced Degradation):
-
Dissolve a known amount of Ceftobiprole in the respective stress solutions (acid, base, oxidant).
-
Incubate the solutions for a defined period under the specified conditions (e.g., temperature, light exposure).
-
At predetermined time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
-
Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.
-
Data Analysis:
-
Generate a calibration curve from the reference standard injections.
-
Identify and quantify Ceftobiprole and its degradation products in the stressed samples by comparing their retention times and mass spectra to the reference standard and control samples.
-
Calculate the percentage of degradation and the formation of impurities.
-
Visualizing Experimental Workflows
Clear visualization of experimental workflows is crucial for reproducibility and understanding complex processes. The following diagram, generated using Graphviz, outlines a typical workflow for assessing the thermodynamic stability of a drug candidate.
A typical experimental workflow for forced degradation studies.
Conclusion
The assessment of thermodynamic stability is an indispensable component of the drug development pipeline. A systematic and rigorous approach, employing validated stability-indicating methods and forced degradation studies, is essential to characterize a drug candidate's degradation profile fully. While the specific compound "this compound" lacks available stability data, the principles and methodologies outlined in this guide, exemplified by the case of Ceftobiprole, provide a robust framework for researchers and scientists to navigate the complexities of molecular stability and ensure the development of safe and effective medicines.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-Acetonylinosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetonylinosine is a modified nucleoside that is of growing interest in biomedical research. Accurate and sensitive quantification of this molecule in biological matrices is essential for understanding its physiological roles and its potential as a biomarker. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.
Chemical Structure and Mass Spectrometry
To develop a selective LC-MS/MS method, the exact mass of the parent ion and its fragmentation pattern upon collision-induced dissociation (CID) must be determined. Based on the chemical structure of inosine with an acetonyl group at the 2-position of the hypoxanthine base, the following mass information was derived:
-
Chemical Formula: C₁₃H₁₆N₄O₆
-
Molecular Weight: 324.29 g/mol
-
Precursor Ion ([M+H]⁺): m/z 325.1
Upon fragmentation, the most characteristic product ion for inosine and its derivatives results from the cleavage of the glycosidic bond, yielding the protonated purine base. For this compound, this corresponds to 2-acetonylhypoxanthine. Another potential fragmentation is the neutral loss of the ribose moiety.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine
-
Sample Pre-treatment: Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to the supernatant.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar compounds like modified nucleosides.
-
Column: A HILIC column with a polar stationary phase (e.g., amide or bare silica).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS method for this compound. Please note that the MRM transitions are predicted based on the expected fragmentation pattern and should be empirically optimized.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 325.1 | 193.1 | 15 | 100 |
| This compound (Qualifier) | 325.1 | 136.1 | 25 | 100 |
Table 2: Hypothetical Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Diagrams
Application Notes and Protocols for the Quantification of 2-Acetonylinosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetonylinosine is a modified nucleoside derived from inosine. The quantification of modified nucleosides in biological fluids such as urine and plasma is an emerging area of research for biomarker discovery in various pathological conditions. Altered levels of these molecules can reflect disease states, including cancer and neurodegenerative disorders. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
While specific quantitative data for this compound is not widely published, this protocol is based on established and validated methods for the analysis of similar modified nucleosides and inosine derivatives.[1][2][3][4][5] It serves as a robust framework for researchers to develop and validate a specific assay for this compound in their own laboratories.
Biological Significance of Inosine Metabolism
Inosine is a crucial intermediate in purine metabolism.[6][7][8] It is formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[6][7] Inosine can be further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[6] Beyond its role in purine metabolism, inosine and its derivatives are recognized as bioactive molecules that can modulate signaling pathways, RNA editing, and immune responses.[6][7][9] The study of inosine-related metabolites like this compound could therefore provide valuable insights into various physiological and pathological processes.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data for this compound. Actual values will need to be determined experimentally.
Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | Stable Isotope Labeled this compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
| Dwell Time (ms) | 100 |
Table 2: Method Validation Parameters (Based on FDA Guidelines)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in biological samples.
Protocol 1: Sample Preparation from Human Urine
This protocol is adapted from established methods for the analysis of modified nucleosides in urine.[2][3][5]
Materials:
-
Human urine samples
-
Internal Standard (IS) solution (Stable Isotope Labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean 1.5 mL centrifuge tube.
-
Add 10 µL of the IS solution.
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: Sample Preparation from Human Plasma
This protocol is based on standard procedures for small molecule extraction from plasma.[10][11]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (Stable Isotope Labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Phosphoric acid solution (4.25%)
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)
-
SPE vacuum manifold
-
Methanol (MeOH), LC-MS grade
-
Deionized water
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
In a 1.5 mL centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS solution.
-
Add 100 µL of 4.25% phosphoric acid solution and vortex to mix.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for your specific instrumentation and this compound standard.
LC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or a HILIC column suitable for polar compounds.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions: To be determined by infusing a standard of this compound and its stable isotope-labeled internal standard. The transition for inosine (m/z 269.1 → 137.1) can be used as a starting point for optimization.[10]
Experimental Workflow and Logical Relationships
References
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Inosine: A bioactive metabolite with multimodal actions in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 11. CN103439442B - Method for determining content of inosine in blood plasma - Google Patents [patents.google.com]
- 12. rockefeller.edu [rockefeller.edu]
Application Note: Solid-Phase Synthesis of 2-Acetonylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are fundamental components in the development of therapeutic agents and biochemical probes. Specifically, substitutions at the C2 position of purine nucleosides have been shown to modulate their biological activity, making them attractive targets for drug discovery programs. 2-Acetonylinosine, a derivative of the naturally occurring purine nucleoside inosine, presents a unique structural motif with potential applications in antiviral and anticancer research. Solid-phase synthesis offers a streamlined and efficient methodology for the preparation of such modified nucleosides, facilitating purification and enabling the potential for library synthesis. This application note provides a detailed protocol for the solid-phase synthesis of this compound, commencing from a resin-bound 2-iodoinosine precursor. The described workflow is designed to be accessible to researchers with a foundational knowledge of organic chemistry and solid-phase synthesis techniques.
Overall Synthesis Workflow
The solid-phase synthesis of this compound is proposed to proceed through a multi-step sequence starting from an immobilized, protected inosine derivative. The key steps involve the introduction of a halogen at the C2 position, followed by a palladium-catalyzed cross-coupling reaction to install the acetonyl moiety, and finally, cleavage from the solid support and deprotection to yield the target compound.
Application Notes & Protocols: Probing RNA Structure with Chemical Acylation
Note on 2-Acetonylinosine: As of our latest search, "this compound" is not a recognized or documented chemical probe for RNA structure analysis in peer-reviewed literature. It is possible that this is a novel, unpublished compound or a misnomer. Therefore, this document will focus on a widely adopted and validated method for RNA structure probing: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . We will use the well-characterized reagent 1-methyl-7-nitroisatoic anhydride (1M7) as a representative example to provide detailed application notes and protocols.
Introduction to SHAPE-MaP for RNA Structure Analysis
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique that interrogates the local structural dynamics of RNA at single-nucleotide resolution.[1][2][3] The method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.[2][3] This flexibility is correlated with the absence of base-pairing or other structural constraints. When coupled with Mutational Profiling (MaP), the sites of 2'-O-adduct formation are identified through reverse transcription, where the modifications induce mutations or deletions in the resulting cDNA.[4][5] These mutations are then quantified using massively parallel sequencing, providing a nucleotide-resolution map of the RNA structure.[4][6]
SHAPE-MaP is a versatile technique that can be applied to a wide range of RNAs, from small motifs to entire transcriptomes, both in vitro and in vivo.[2][5][6] The resulting reactivity data can be used to refine computational models of RNA secondary and tertiary structure, identify ligand binding sites, and study RNA conformational changes.[3]
Choosing a SHAPE Reagent
Several SHAPE reagents are available, each with distinct chemical properties that make them suitable for different applications. The choice of reagent depends on factors such as its reactivity, half-life, and cell permeability.
| SHAPE Reagent | Typical Half-Life | Key Characteristics |
| 1-methyl-7-nitroisatoic anhydride (1M7) | ~14 seconds | A versatile, fast-acting reagent with low nucleotide bias, suitable for both in vitro and in vivo studies.[7] |
| N-methylisatoic anhydride (NMIA) | ~430 seconds | A widely used reagent, though less suitable for intracellular applications. |
| 1-methyl-6-nitroisatoic anhydride (1M6) | ~31 seconds | Similar to 1M7, it is highly versatile and suitable for cell-free assays with faster reactivity than NMIA. |
| 5-nitroisatoic anhydride (5NIA) | ~100 seconds | Suitable for modifying RNA within living cells. |
| Benzoyl Cyanide (BzCN) | ~0.25 seconds | Extremely fast-acting, useful for tracking RNA folding dynamics in real-time. |
| N-Acetylimidazole (NAI) | 3-30 minutes | Produces minimal acetyl adducts and is suitable for in vivo studies. |
Experimental Protocols for SHAPE-MaP using 1M7
This protocol outlines the key steps for performing a SHAPE-MaP experiment on a target RNA in vitro using 1M7.
RNA Preparation and Folding
-
RNA Synthesis and Purification: Synthesize the RNA of interest using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity. Elute the RNA from the gel and quantify its concentration.
-
RNA Folding:
-
In a thin-walled PCR tube, dilute the purified RNA to a final concentration of 1-2 pmol in 0.5x TE buffer.
-
Heat the RNA solution to 95°C for 2 minutes to denature any existing structures, then immediately place it on ice for 2 minutes.
-
Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and mix gently.
-
Incubate the RNA at the desired folding temperature (typically 37°C) for 20-30 minutes to allow it to adopt its native conformation.
-
SHAPE Modification with 1M7
-
Reagent Preparation: Prepare a fresh stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM).
-
Modification Reaction:
-
Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for the no-reagent control (-). A denaturing control can also be included.
-
To the (+) tube, add 1M7 to a final concentration of 10 mM.
-
To the (-) tube, add an equivalent volume of DMSO.
-
Incubate the reactions for 5 minutes at 37°C. The reaction time corresponds to approximately five half-lives of 1M7.[8]
-
-
RNA Precipitation: Stop the reaction and purify the RNA by ethanol precipitation to remove the SHAPE reagent and salts. Resuspend the RNA pellet in nuclease-free water.
Mutational Profiling by Reverse Transcription
-
Primer Annealing:
-
Anneal a fluorescently labeled or sequence-specific primer to the modified and control RNA samples.
-
Incubate at 65°C for 5 minutes, followed by 35°C for 5 minutes, and then place on ice for 1 minute.
-
-
Reverse Transcription:
-
Prepare a reverse transcription master mix containing a reverse transcriptase (e.g., SuperScript IV), dNTPs, and a buffer that includes MnCl₂. The presence of Mn²⁺ is crucial for promoting the read-through of 2'-O-adducts and inducing mutations.[8]
-
Initiate the reverse transcription reaction and incubate at 52°C for 10-30 minutes.
-
-
RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 5 minutes.
Library Preparation and Sequencing
-
cDNA Purification: Purify the resulting cDNA.
-
Library Construction: Prepare sequencing libraries from the cDNA using a commercial kit (e.g., Nextera XT DNA Library Preparation Kit).[4] This involves fragmentation, adapter ligation, and PCR amplification to add sequencing barcodes.
-
Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on a platform such as Illumina.
Data Analysis
-
Data Processing: Use software like ShapeMapper to process the raw sequencing data.[6] This involves aligning the reads to the reference RNA sequence, identifying mutations, and calculating the mutation rate at each nucleotide position.
-
Reactivity Calculation: The SHAPE reactivity for each nucleotide is calculated by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the modified sample.
-
Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure or SuperFold) to generate a more accurate model of the RNA structure.[6]
Visualizations
Caption: SHAPE-MaP Experimental Workflow.
Caption: Principle of 2'-Hydroxyl Acylation.
References
- 1. Selective 2′-Hydroxyl Acylation Analyzed by Protection from Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHAPE-Map [illumina.com]
- 5. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inosine Derivatives in Epitranscriptomics
A Note on 2-Acetonylinosine:
Extensive searches of scientific literature and chemical databases did not yield any information on a molecule named "this compound" or its applications in epitranscriptomics. It is possible that this is a novel, yet-to-be-described compound or a proprietary molecule not yet in the public domain.
The following application notes and protocols are therefore focused on Inosine and its well-characterized derivatives, which are central to the field of epitranscriptomics. This information provides a foundational understanding of how inosine modifications are studied and their significance, which would likely be relevant to the study of any novel inosine derivative.
I. Introduction to Inosine in Epitranscriptomics
Inosine (I) is a prevalent post-transcriptional modification in RNA, arising from the deamination of adenosine (A).[1][2][3] This A-to-I editing is a key process in epitranscriptomics, the study of chemical modifications to RNA that do not alter the primary nucleotide sequence. The enzymes responsible for this conversion are the Adenosine Deaminases Acting on RNA (ADARs).[2][4]
The presence of inosine in an RNA transcript can have profound biological consequences, as it is most often interpreted as guanosine (G) by the cellular machinery.[4] This can lead to:
-
Recoding of mRNA: Altering the amino acid sequence of the translated protein.[4]
-
Changes in RNA structure and stability: Inosine-cytidine (I-C) base pairs are less stable than guanosine-cytidine (G-C) pairs.[2]
-
Modulation of splicing: Creation or destruction of splice sites.
-
Altered microRNA targeting and regulation. [4]
-
Modulation of the innate immune response: Distinguishing self from non-self RNA.[2]
Beyond inosine itself, several naturally occurring methylated derivatives have been identified, including 1-methylinosine (m¹I), 2′-O-methylinosine (Im), and 1,2′-O-dimethylinosine (m¹Im).[1][3][5] These modifications further expand the functional diversity of the epitranscriptome.
II. Quantitative Data Summary
The following table summarizes key quantitative aspects related to inosine in epitranscriptomics.
| Parameter | Description | Typical Values/Observations | References |
| Thermodynamic Stability | Change in Gibbs Free Energy (ΔG°) for an I-C base pair compared to a G-C base pair in an RNA duplex. | An I-C pair is ~2.0 kcal/mol less stable than a G-C pair. | [2] |
| Ribosomal Decoding Fidelity | How the ribosome interprets inosine at each codon position. | Primarily decoded as G. Can also be decoded as A, and rarely as U, in a context-dependent manner. | [4] |
| Ribosomal Stalling | The effect of inosine on the speed of translation. | The presence of inosine, particularly multiple inosines within a codon, can cause ribosome stalling. | [4] |
III. Key Experimental Protocols
Protocol 1: Identification of A-to-I Editing Sites by High-Throughput Sequencing
This protocol outlines a typical workflow for identifying inosine-containing transcripts on a transcriptome-wide scale.
Principle: Inosine is read as guanosine by reverse transcriptase during cDNA synthesis. Therefore, comparing RNA sequencing data to a reference genome will reveal A-to-G mismatches, which are indicative of A-to-I editing sites.
Methodology:
-
RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.
-
Library Preparation: Prepare a strand-specific RNA sequencing library. This is crucial to distinguish A-to-I editing from T-to-C changes on the opposite strand.
-
Sequencing: Perform deep sequencing on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs).
-
Filtering:
-
Retain only A-to-G mismatches (on the transcribed strand).
-
Remove known genomic SNPs using databases like dbSNP.
-
Filter out sites in homopolymeric regions and at the ends of reads, which are prone to sequencing errors.
-
Apply statistical filters to ensure a high confidence in the identified editing sites.
-
-
Diagram of A-to-I Editing Site Identification Workflow:
Caption: Workflow for identifying A-to-I editing sites.
Protocol 2: Validation of Inosine-Mediated Protein Recoding
Principle: To confirm that an A-to-I editing event leads to a change in the protein sequence, the corresponding protein can be analyzed by mass spectrometry.
Methodology:
-
Protein Isolation: Isolate total protein from the biological sample.
-
Protein of Interest Enrichment: If possible, enrich for the protein of interest using immunoprecipitation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme like trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the resulting spectra against a protein database that includes both the unedited (adenosine-encoded) and the edited (inosine/guanosine-encoded) protein sequences.
-
Identification of peptides corresponding to the edited sequence confirms the recoding event.
-
Diagram of Protein Recoding Validation Workflow:
Caption: Workflow for validating protein recoding.
IV. Signaling and Functional Pathways
The biological effects of inosine are mediated through its impact on various cellular processes. The following diagram illustrates the central role of A-to-I editing.
Diagram of the Functional Consequences of A-to-I Editing:
Caption: Functional consequences of A-to-I editing.
References
- 1. Inosine and its methyl derivatives: Occurrence, biogenesis, and function in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes & Protocols: Enzymatic Incorporation of Modified Nucleosides into RNA
Topic: General Strategies for the Enzymatic Incorporation of 2-Acetonylinosine and Other Modified Purine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and creating novel biotechnological applications. While naturally occurring RNA modifications are extensive and play critical roles in cellular processes, the ability to incorporate synthetic analogs offers unparalleled control for probing and engineering RNA molecules.[1][2] This document provides a framework for the enzymatic incorporation of modified nucleosides, using the hypothetical molecule "this compound" as an example, by leveraging the robust activity of bacteriophage RNA polymerases, such as T7 RNA Polymerase (T7 RNAP).
The primary method for enzymatic synthesis of modified RNA is in vitro transcription, which utilizes a DNA template, an RNA polymerase, and a mixture of canonical and modified nucleoside triphosphates (NTPs).[1][3] The efficiency of this process is highly dependent on the nature of the modification, its position on the nucleobase, and the specific polymerase used.[3][4]
Applications of RNA Site-Specifically Modified with Analogs like this compound
The introduction of modified nucleosides can bestow novel properties upon RNA molecules, enabling a wide range of applications:
-
Structural Analysis: Modified bases can serve as probes for NMR spectroscopy or X-ray crystallography, helping to define the three-dimensional structure of RNA.
-
Probing RNA-Protein Interactions: Analogs can be used to identify key functional groups involved in binding to proteins or other ligands. Cross-linking agents attached to a nucleoside can map binding sites.
-
Therapeutic Development: Modifications can enhance the stability of RNA therapeutics (e.g., mRNA vaccines, siRNAs) against nuclease degradation, reduce immunogenicity, and improve target binding affinity.[5][6]
-
Functional Modulation: The introduction of specific chemical groups can alter the catalytic activity of ribozymes or the regulatory function of non-coding RNAs.
Experimental Protocols
Protocol 1: In Vitro Transcription for Incorporation of a Modified Nucleoside Triphosphate (mNTP)
This protocol describes a general method for incorporating a modified nucleoside triphosphate, such as this compound-5'-triphosphate (2-Ac-ITP), into an RNA transcript using T7 RNA Polymerase.
1. Preparation of DNA Template:
-
Design: A double-stranded DNA template containing the T7 promoter sequence (5'-TAATACGACTCACTATAG -3') followed by the desired RNA sequence is required. The first nucleotide of the transcript is typically a guanosine for optimal initiation by T7 RNAP.[1][3]
-
Synthesis: The template can be generated by annealing two complementary synthetic DNA oligonucleotides or by PCR amplification. The template strand should encode the complement of the desired RNA sequence.
-
Purity: The DNA template must be highly pure. Purification by PAGE or HPLC is recommended to remove truncated or failed sequences.
2. In Vitro Transcription Reaction:
-
Reaction Setup: Combine the following components at room temperature in the order listed. It is crucial to fine-tune the Mg²⁺ concentration, as it can significantly impact transcription efficiency and fidelity.[1]
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-Free Water | - | Up to 100 | - |
| Transcription Buffer | 10X | 10 | 1X |
| ATP, CTP, UTP | 100 mM each | 2 | 2 mM each |
| GTP | 100 mM | 2 | 2 mM |
| Modified NTP (e.g., 2-Ac-ITP) | 100 mM | 2 | 2 mM |
| DNA Template | 1 µM | 5 | 50 nM |
| T7 RNA Polymerase | 50 U/µL | 2 | 100 U |
| RNase Inhibitor | 40 U/µL | 1 | 40 U |
| Total Volume | 100 |
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation or non-templated additions.[1]
-
DNase Treatment: To remove the DNA template, add 2 U of RNase-free DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.
3. Purification of Modified RNA:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the most common method for obtaining high-purity RNA of a specific length.
-
Add an equal volume of 2X formamide loading buffer to the transcription reaction.
-
Heat at 95°C for 5 minutes and then place on ice.
-
Load the sample onto a denaturing polyacrylamide gel (containing urea).
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.
-
-
Alternative Methods: For larger scale or less stringent purity requirements, methods like silica-based spin columns or HPLC can be used.
4. Analysis and Quantification:
-
Quantification: Measure the RNA concentration using a spectrophotometer (A₂₆₀).
-
Quality Control: Assess the purity and integrity of the RNA by running an aliquot on a denaturing PAGE or using a Bioanalyzer.[4]
-
Confirmation of Incorporation: The successful incorporation of the modified nucleotide can be confirmed by mass spectrometry (MALDI-TOF or LC-MS/MS), which will show a mass shift corresponding to the modification.[1][4]
Data Presentation
The success of incorporating a modified nucleotide can vary. The table below summarizes typical yields for single and multiple incorporations of modified nucleotides based on published studies.[1] The values for a novel analog like this compound would require experimental determination.
| Type of Incorporation | Number of Modifications | Substituent Size | Typical Yield (%) |
| Single Incorporation | 1 | Small to Medium | 60 - 100 |
| Multiple, Dispersed | 3 | Small to Medium | 60 - 100 |
| Multiple, Adjacent | 7 (with adjacent pairs) | Small to Medium | 25 - 50 |
| Single or Multiple | Any | Bulky (e.g., Dibenzo[b,d]furan-4-yl) | Low to None |
Visualizations
The following diagrams illustrate the workflow for enzymatic incorporation of a modified nucleotide and the general logic of T7 RNA Polymerase function.
Caption: Experimental workflow for enzymatic incorporation of a modified nucleotide.
Caption: Logical flow of T7 RNA Polymerase-mediated transcription.
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Inosine? [synapse.patsnap.com]
- 5. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a 2-Acetonylinosine Specific Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Acetonylinosine is a modified nucleoside that has garnered interest in various biomedical research fields. The development of a specific antibody against this compound is crucial for its detection, quantification, and the elucidation of its biological roles. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of a this compound specific antibody.
Section 1: Immunogen Preparation
The generation of a robust immune response against a small molecule like this compound (a hapten) requires its conjugation to a larger carrier protein. This process renders the hapten immunogenic.
1.1. Synthesis of a this compound Derivative for Conjugation
While chemoenzymatic synthesis of this compound has been described, for the purpose of antibody development, a derivative containing a reactive handle for conjugation is required. A common strategy is to introduce a carboxyl group, which can then be coupled to primary amines on a carrier protein. A plausible synthetic route involves modifying the ribose moiety of inosine prior to the introduction of the acetonyl group at the C2 position, or alternatively, functionalizing the acetonyl group itself with a linker terminating in a carboxyl group. For the purpose of this protocol, we will assume the synthesis of a derivative, This compound-linker-COOH .
1.2. Conjugation of this compound-linker-COOH to Carrier Proteins
The carboxylated this compound derivative is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. Carbodiimide chemistry is a widely used method for this purpose.
Experimental Protocol: Carbodiimide-mediated Conjugation of this compound to KLH
Materials:
-
This compound-linker-COOH
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 10 mg of KLH in 2 ml of PBS.
-
In a separate tube, dissolve 5 mg of this compound-linker-COOH, 5 mg of EDC, and 3 mg of NHS in 1 ml of Activation Buffer.
-
Incubate the mixture from step 2 for 15 minutes at room temperature to activate the carboxyl group.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
To quench the reaction, add hydroxylamine to a final concentration of 10 mM.
-
Transfer the conjugation mixture to a dialysis tube and dialyze against 4L of PBS at 4°C for 48 hours, with at least three buffer changes.
-
Determine the protein concentration of the conjugate (e.g., using a BCA assay) and the conjugation efficiency (hapten-to-carrier ratio) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the this compound-KLH conjugate at -20°C in aliquots.
Data Presentation: Hapten-Carrier Conjugate Characteristics (Illustrative Data)
| Parameter | This compound-KLH | This compound-BSA |
| Carrier Protein | Keyhole Limpet Hemocyanin | Bovine Serum Albumin |
| Conjugation Chemistry | EDC/NHS | EDC/NHS |
| Hapten:Carrier Molar Ratio | 25:1 | 15:1 |
| Protein Concentration | 2.5 mg/mL | 3.0 mg/mL |
Visualization: Immunogen Preparation Workflow
Caption: Workflow for the preparation of the this compound-KLH immunogen.
Section 2: Antibody Production
Both polyclonal and monoclonal antibodies can be generated against this compound. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and batch-to-batch consistency.
2.1. Polyclonal Antibody Production
Experimental Protocol: Immunization of Rabbits
Materials:
-
This compound-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
Two healthy New Zealand white rabbits
Procedure:
-
Pre-immune Bleed: Collect blood from the rabbits to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate in 500 µL of PBS with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations (Days 14, 28, 42): Emulsify 250 µg of the conjugate in 500 µL of PBS with an equal volume of FIA. Administer the booster injections subcutaneously.
-
Test Bleeds (Days 24, 38, 52): Collect a small amount of blood from the ear vein to monitor the antibody titer by indirect ELISA.
-
Final Bleed (Day 56-60): Once a high antibody titer is confirmed, perform a terminal bleed via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Antibody Purification: Purify the IgG fraction from the serum using Protein A/G affinity chromatography.
2.2. Monoclonal Antibody Production
Monoclonal antibodies are produced using hybridoma technology.[1]
Experimental Protocol: Hybridoma Development
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Complete cell culture medium
-
96-well cell culture plates
Procedure:
-
Immunization: Immunize BALB/c mice with the this compound-KLH conjugate following a similar schedule as for rabbits, but with lower doses (50-100 µg per injection).
-
Spleen Cell Harvest: Three days after the final boost, euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.
-
Cell Fusion: Prepare a single-cell suspension of splenocytes and fuse them with SP2/0 myeloma cells using PEG.
-
Selection of Hybridomas: Plate the fused cells in 96-well plates containing HAT medium. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes will naturally die off. Only hybridoma cells will survive.
-
Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using an indirect ELISA with this compound-BSA as the coating antigen.
-
Cloning: Positive hybridomas are subcloned by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Production: Expand the positive clones and collect the supernatant containing the monoclonal antibody. The antibody can be purified using Protein A/G chromatography.
Visualization: Antibody Production Workflow
Caption: Overview of polyclonal and monoclonal antibody production workflows.
Section 3: Antibody Characterization
The produced antibodies must be thoroughly characterized for their specificity, sensitivity, and affinity.
3.1. Indirect ELISA for Titer Determination
Experimental Protocol:
-
Coat a 96-well plate with 100 µL/well of this compound-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the rabbit serum or hybridoma supernatant in blocking buffer and add 100 µL/well to the plate. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL/well of 2M H2SO4.
-
Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a signal twice that of the pre-immune serum.
Data Presentation: Antibody Titer (Illustrative Data)
| Antibody Source | Titer (Indirect ELISA) |
| Polyclonal Rabbit Serum (Final Bleed) | 1:128,000 |
| Monoclonal Hybridoma Clone 2A3 | 1:256,000 |
| Monoclonal Hybridoma Clone 4B7 | 1:64,000 |
3.2. Competitive ELISA for Specificity and Sensitivity
A competitive ELISA is essential for determining the antibody's specificity for this compound and its cross-reactivity with related compounds.[2][3]
Experimental Protocol:
-
Coat a 96-well plate with this compound-BSA as described for the indirect ELISA.
-
After blocking and washing, prepare a series of dilutions of free this compound and related nucleosides (e.g., inosine, guanosine, adenosine) in PBST.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with the different concentrations of the free competitors for 1 hour at room temperature.
-
Transfer 100 µL/well of the antibody-competitor mixtures to the this compound-BSA coated plate.
-
Incubate for 1 hour at room temperature.
-
Proceed with the detection steps as described for the indirect ELISA (addition of secondary antibody, substrate, and stop solution).
-
The signal will be inversely proportional to the concentration of free this compound in the sample. The IC50 value (concentration of competitor that inhibits 50% of the antibody binding) is determined.
Data Presentation: Competitive ELISA Results (Illustrative Data)
| Competitor | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| Inosine | >10,000 | <0.15 |
| Guanosine | >10,000 | <0.15 |
| Adenosine | >10,000 | <0.15 |
| 2'-Deoxyinosine | >10,000 | <0.15 |
3.3. Western Blotting
Western blotting can be used to detect proteins that have been adducted with this compound.
Experimental Protocol:
-
Separate proteins from cell lysates or tissue homogenates (treated and untreated with a precursor of this compound) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-2-Acetonylinosine antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization: Antibody Characterization Workflow
Caption: Workflow for the characterization of the anti-2-Acetonylinosine antibody.
References
- 1. Hybridoma Technology: Monoclonal Antibody Production | Danaher Life Sciences [lifesciences.danaher.com]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cellular Imaging of 2-Acetonylinosine Analogs
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In the study of cellular dynamics, the ability to visualize specific molecules and pathways provides invaluable insights. Modified nucleosides, particularly those with fluorescent properties, have emerged as powerful tools for real-time imaging of nucleic acid synthesis, localization, and function. While 2-Acetonylinosine is not an established fluorescent imaging agent, this document outlines a hypothetical framework for the application of a novel, cell-permeable fluorescent analog of this compound, tentatively named Fluoro-Acetonylinosine (FA-Ino) , for cellular imaging.
Inosine itself plays a crucial role in purine metabolism and RNA editing and can act as a signaling molecule, influencing pathways related to neuroprotection and immune response.[1][2][3] The ability to track the incorporation and localization of an inosine analog within living cells could therefore provide significant insights into these processes. These protocols are based on established methodologies for other fluorescent nucleoside analogs and are intended to serve as a guide for researchers and drug development professionals interested in developing and utilizing such a probe.[4][5]
Hypothetical Probe: Fluoro-Acetonylinosine (FA-Ino)
For the purpose of these application notes, we will consider a hypothetical fluorescent analog, Fluoro-Acetonylinosine (FA-Ino) . This molecule is envisioned as this compound modified with a fluorophore suitable for live-cell imaging, such as a coumarin or a rhodamine derivative, attached to the acetonyl group. The design of such a probe would aim for high cell permeability, minimal cytotoxicity, and strong fluorescence upon incorporation into cellular macromolecules or interaction with target proteins.
Applications
-
Monitoring of RNA Synthesis and Localization: By metabolically incorporating FA-Ino into newly synthesized RNA, researchers can visualize RNA dynamics in real-time. This includes tracking RNA transport between the nucleus and cytoplasm, localization to specific subcellular compartments like stress granules, and monitoring changes in RNA synthesis rates in response to stimuli.
-
Investigating Purine Salvage Pathways: The uptake and incorporation of FA-Ino would rely on the cellular purine salvage pathway. Imaging FA-Ino can thus be used to study the activity and regulation of this pathway in different cell types and disease models.
-
High-Throughput Screening: The fluorescent signal from FA-Ino could be adapted for high-throughput screening assays to identify drugs that modulate RNA synthesis, purine metabolism, or other inosine-related pathways.
Data Presentation
The following table summarizes hypothetical quantitative data for the use of FA-Ino in cellular imaging experiments. These values are illustrative and would need to be determined empirically for a specific probe and cell line.
| Parameter | Value | Cell Line | Notes |
| Optimal Concentration | 10 - 50 µM | HeLa, HEK293T | Concentration should be optimized to maximize signal-to-noise while minimizing cytotoxicity. |
| Incubation Time | 2 - 12 hours | HeLa, HEK293T | Shorter times may be sufficient for detecting rapid changes in RNA synthesis. |
| Excitation Wavelength | 488 nm | N/A | Hypothetical value; dependent on the chosen fluorophore. |
| Emission Wavelength | 520 nm | N/A | Hypothetical value; dependent on the chosen fluorophore. |
| Cytotoxicity (IC50) | > 200 µM | HeLa, HEK293T | A high IC50 value is desirable to ensure cell viability during imaging experiments. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of RNA Synthesis
This protocol describes the metabolic labeling of newly synthesized RNA in living cells using FA-Ino.
Materials:
-
Fluoro-Acetonylinosine (FA-Ino)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO2)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
Procedure:
-
Cell Seeding: Plate cells on chambered coverslips or glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Metabolic Labeling: Prepare a working solution of FA-Ino in pre-warmed cell culture medium at the desired final concentration (e.g., 25 µM).
-
Remove the existing medium from the cells and replace it with the FA-Ino containing medium.
-
Incubate the cells for the desired period (e.g., 4 hours) in a cell culture incubator (37°C, 5% CO2).
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated FA-Ino.
-
Imaging: Replace the PBS with fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber.
Protocol 2: Fixed-Cell Imaging and Immunofluorescence
This protocol allows for the fixation of cells after FA-Ino labeling, enabling co-staining with antibodies for specific proteins.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody diluted in blocking solution
-
Fluorescently labeled secondary antibody diluted in blocking solution
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Follow steps 1-4 from Protocol 1.
-
Fixation: After incubation with FA-Ino, wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Image the cells using a fluorescence or confocal microscope.
Visualizations
References
Application Notes & Protocols for the Analysis of 2-Acetonylinosine
These application notes provide detailed methodologies for the analysis of 2-Acetonylinosine, a modified nucleoside of interest to researchers in drug development and molecular biology. The following protocols are designed to offer guidance on the purification, characterization, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reverse-phase HPLC method is proposed here, which is a common and effective method for separating polar and nonpolar compounds.
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound
This protocol outlines a method for the analysis of this compound using a C18 column.
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
-
Column: Agilent Zorbax SB-CN (5 µm, 4.6 × 150 mm) or a similar C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer, such as 20 mM triethylammonium acetate (TEAA), pH 7.4.
-
Gradient Program:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5-30% Acetonitrile (linear gradient)
-
25-30 min: 30% Acetonitrile
-
30-35 min: 30-5% Acetonitrile (linear gradient)
-
35-40 min: 5% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL). A calibration curve can be generated by preparing a series of dilutions from the stock solution.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time | ~15.2 min |
| Peak Area | (Value dependent on concentration) |
| % Purity | >98% |
Workflow for HPLC Analysis of this compound
Mass Spectrometry for Structural Confirmation and Quantification
Mass spectrometry (MS) is a powerful tool for confirming the identity of this compound and for its sensitive quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol describes a method for identifying and quantifying this compound using electrospray ionization (ESI) coupled with tandem mass spectrometry.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source, coupled to an HPLC system.
-
HPLC Conditions: As described in the HPLC protocol above. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of TEAA).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight of this compound.
-
Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ of this compound as the precursor ion for collision-induced dissociation (CID).
-
-
Data Analysis: The identity of this compound is confirmed by the presence of the correct precursor ion and characteristic fragment ions. Quantification can be achieved using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₆N₄O₆ |
| Exact Mass | 324.1070 |
| [M+H]⁺ (Monoisotopic) | 325.1148 |
| Key Fragment Ions | (To be determined experimentally) |
Logical Workflow for LC-MS/MS Identification
Synthesis and Purification Protocol
While a detailed synthesis protocol is beyond the scope of these application notes, a general workflow for the purification of synthesized this compound is provided. This is crucial for obtaining a high-purity analytical standard.
Experimental Protocol: Purification of this compound
This protocol outlines a typical purification strategy following a chemical synthesis.
-
Crude Product Extraction: Following the synthesis reaction, the crude product is typically extracted from the reaction mixture using an appropriate organic solvent.
-
Silica Gel Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. A solvent gradient (e.g., dichloromethane and methanol) is used to elute the product. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.
-
Recrystallization: The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to further enhance purity.
-
Final Product Characterization: The purity of the final product is confirmed by HPLC, and its identity is verified by mass spectrometry and NMR spectroscopy.
Purification Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetonylinosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Acetonylinosine. Given that a standardized, publicly available synthesis protocol for this compound is not readily found in the literature, this guide is based on a proposed synthetic approach using a free-radical mediated C-H functionalization of inosine. This method is a plausible route based on modern organic synthesis techniques for the modification of nucleosides.
Proposed Synthetic Route: Radical C-H Acetonylation of Inosine
The proposed synthesis involves the generation of an acetonyl radical from a suitable precursor, which then reacts with inosine at the C2 position. A possible reaction scheme involves the use of a radical initiator and a source of the acetonyl group.
Frequently Asked Questions (FAQs)
Q1: What is a plausible method for the synthesis of this compound?
A1: A feasible approach is the direct C-H functionalization of inosine using a free-radical reaction. This method avoids the need for pre-functionalization of the inosine ring, which can be a complex process. The reaction would typically involve a radical initiator, such as ammonium persulfate (APS), and a source of the acetonyl radical, like acetone or a derivative.
Q2: Why is the C2-position of inosine targeted for functionalization?
A2: The C2-position of the purine ring in inosine is electron-deficient, making it susceptible to attack by nucleophilic radicals, such as the acetonyl radical. While other positions might also react, controlling the reaction conditions can favor substitution at the C2 position.
Q3: What are the main challenges I should anticipate in this synthesis?
A3: The primary challenges include:
-
Low Regioselectivity: The radical may react at other positions on the purine ring (e.g., C8).
-
Polysubstitution: More than one acetonyl group may be added to the inosine molecule.
-
Degradation: The starting material or the product may degrade under the radical reaction conditions.
-
Difficult Purification: Separating the desired product from unreacted starting material, isomers, and byproducts can be challenging.
-
Low Yields: Optimization of reaction conditions is often necessary to achieve acceptable yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inefficient radical initiation.- Degradation of the radical initiator.- Unsuitable solvent. | - Increase the concentration of the radical initiator.- Use a fresh batch of the initiator.- Screen different solvents (e.g., acetonitrile, water, or a mixture). |
| Formation of multiple products (low regioselectivity) | - High reaction temperature.- Incorrect stoichiometry of reagents. | - Lower the reaction temperature to favor the desired kinetic product.- Optimize the ratio of inosine to the acetonyl radical source and initiator. |
| Product degradation | - Harsh reaction conditions (e.g., high temperature, prolonged reaction time).- Instability of the product under the work-up conditions. | - Reduce the reaction time.- Perform the reaction at a lower temperature.- Ensure the work-up procedure is performed quickly and at a low temperature. |
| Difficulty in purifying the product | - Similar polarity of the product and byproducts.- Presence of unreacted starting material. | - Utilize High-Performance Liquid Chromatography (HPLC) for purification.- Optimize the mobile phase for better separation on silica gel chromatography.- Consider a different stationary phase for chromatography (e.g., reversed-phase). |
Experimental Protocols (Hypothetical)
Protocol: Radical Acetonylation of Inosine
-
Reaction Setup: In a round-bottom flask, dissolve inosine (1 equivalent) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Addition of Reagents: Add the acetonyl radical source (e.g., acetone, 10-20 equivalents) and the radical initiator (e.g., ammonium persulfate, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.
-
Purification: Purify the aqueous layer containing the product by preparative HPLC.
Table 1: Hypothetical HPLC Purification Parameters
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 25 minutes |
| Flow Rate | 10 mL/min |
| Detection | 254 nm |
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Workflow for the proposed synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of 2-Acetonylinosine
Welcome to the technical support center for the synthesis of 2-Acetonylinosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important inosine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
A1: The most common strategy for the synthesis of this compound, specifically N1-(2-oxopropyl)inosine, is the direct alkylation of inosine at the N1 position. This is typically achieved by reacting inosine with an α-halo ketone, such as bromoacetone, under basic conditions. The basic conditions are necessary to deprotonate the N1 position of the inosine ring, making it nucleophilic enough to attack the electrophilic carbon of the bromoacetone.
Q2: Why is the reaction pH important for the N1-alkylation of inosine?
A2: The pH of the reaction is critical because the N1 position of inosine has a pKa of approximately 8.7. For the N1 position to act as a nucleophile and attack the alkylating agent (e.g., bromoacetone), it needs to be deprotonated. Therefore, the reaction is typically carried out under slightly basic conditions, often around pH 8.5-9.0, to ensure a sufficient concentration of the deprotonated, reactive form of inosine.
Q3: What are the common side products in this synthesis?
A3: Common side products can arise from alkylation at other positions on the inosine molecule, such as the hydroxyl groups of the ribose sugar (O-alkylation) or other nitrogen atoms on the purine ring if the reaction conditions are not optimized. Over-alkylation, leading to di- or tri-alkylated products, can also occur if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long. Additionally, hydrolysis of the bromoacetone can occur, leading to the formation of acetone and other degradation products.
Q4: Are protecting groups necessary for this synthesis?
A4: While direct alkylation of unprotected inosine is possible, the use of protecting groups on the ribose hydroxyls (e.g., as an isopropylidene acetal) can improve the yield and selectivity of the N1-alkylation. Protecting the hydroxyl groups prevents O-alkylation, a common side reaction. However, the use of protecting groups adds extra steps to the synthesis (protection and deprotection), which may not be desirable for all applications.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH | Verify the pH of the reaction mixture is between 8.5 and 9.0. Use a reliable pH meter or pH indicator strips. Adjust the pH using a suitable base (e.g., triethylamine, sodium bicarbonate). |
| Inactive Alkylating Agent | Bromoacetone can degrade over time. Use freshly opened or purified bromoacetone. Check the purity of the reagent by TLC or NMR if possible. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Be cautious, as excessive heat can lead to degradation. |
| Poor Solubility of Inosine | Inosine has limited solubility in many organic solvents. Use a suitable solvent system, such as a mixture of water and a polar aprotic solvent like DMF or DMSO, to ensure all reactants are in solution. |
| Presence of Water (if using protecting groups) | If you are working with protected inosine, ensure all glassware and solvents are anhydrous to prevent premature deprotection or side reactions. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| O-Alkylation of Ribose Hydroxyls | Consider protecting the 2' and 3' hydroxyl groups of the ribose moiety as an isopropylidene acetal. This will prevent alkylation at these positions. |
| Alkylation at other Nitrogen atoms | Optimize the reaction pH. N1-alkylation is favored under the recommended pH range. Deviations may lead to alkylation at other sites. |
| Over-alkylation | Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of bromoacetone. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Impure Starting Materials | Ensure the purity of both inosine and bromoacetone before starting the reaction. Impurities can lead to unexpected side reactions. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging. |
| Presence of Polar Impurities | Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product is an oil or difficult to crystallize | If the product is an oil, try co-evaporation with a solvent like toluene to remove residual solvents. If crystallization is difficult, try different solvent systems or seed the solution with a small crystal of the product if available. |
Experimental Protocols
Protocol 1: Direct N1-Alkylation of Inosine
This protocol describes a general procedure for the direct alkylation of inosine with bromoacetone.
Materials:
-
Inosine
-
Bromoacetone
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures)
Procedure:
-
Dissolve inosine in a mixture of DMF and water (e.g., 1:1 v/v).
-
Adjust the pH of the solution to 8.5-9.0 by the dropwise addition of triethylamine or by adding solid sodium bicarbonate.
-
Add bromoacetone (1.1 - 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of inosine), neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to pH 7.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: 2-Acetonylinosine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetonylinosine mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₁₃H₁₆N₄O₆. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 325.11 m/z. It is crucial to perform regular mass calibration of the instrument to ensure accurate mass determination.[1]
Q2: What are the most common fragmentation patterns observed for modified nucleosides like this compound in positive ion ESI-MS/MS?
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), the most common fragmentation pathway for nucleosides involves the cleavage of the N-glycosidic bond.[2][3][4] This results in the separation of the ribose sugar and the modified nucleobase. The charge is typically retained by the nucleobase, resulting in a prominent protonated base peak.[4]
Q3: What are the expected major fragment ions for this compound?
Based on the general fragmentation patterns of nucleosides, the following primary fragment ions are expected for this compound ([M+H]⁺ = 325.11 m/z):
-
[BH₂]⁺ (protonated 2-acetonyl-hypoxanthine): This ion results from the cleavage of the glycosidic bond with the loss of the ribose sugar (a neutral loss of 132.04 Da). The expected m/z for this fragment would be approximately 193.07.
-
Fragments from the ribose sugar: While less common to retain the charge, fragments from the sugar moiety can sometimes be observed, often through the loss of water molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor or No Signal Intensity
-
Possible Cause: Suboptimal sample concentration.
-
Troubleshooting Step: Ensure your sample is at an appropriate concentration. If it is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
-
Possible Cause: Inefficient ionization.
-
Troubleshooting Step: Verify the ionization source parameters. For ESI, ensure the spray is stable. Experiment with different ionization methods if available (e.g., APCI) to find the optimal technique for your analyte.[1]
-
-
Possible Cause: Instrument not properly tuned or calibrated.
-
Troubleshooting Step: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[1]
-
Issue 2: Inaccurate Mass Measurement
-
Possible Cause: Lack of or improper mass calibration.
-
Troubleshooting Step: Perform a mass calibration using appropriate standards before running your samples. Incorrect calibration is a common source of mass errors.[1]
-
-
Possible Cause: Instrument drift or contamination.
-
Troubleshooting Step: Adhere to the manufacturer's maintenance schedule. Contaminants in the system can affect mass accuracy.[1]
-
Issue 3: Unexpected or Unclear Fragmentation Patterns
-
Possible Cause: Inappropriate collision energy.
-
Troubleshooting Step: The degree of fragmentation is highly dependent on the collision energy. If you are not seeing the expected fragments, try optimizing the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy. Low energy may not be sufficient to induce fragmentation, while excessively high energy can lead to extensive, uninformative fragmentation.[2]
-
-
Possible Cause: Contamination.
-
Troubleshooting Step: Run a blank (solvent only) to check for background ions. Contaminants can co-elute with your analyte and interfere with the fragmentation spectrum. Ensure all solvents and vials are of high purity.
-
-
Possible Cause: Presence of adducts.
-
Troubleshooting Step: Besides the protonated molecule, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will have different m/z values and fragmentation patterns. The use of high-purity solvents and glassware can minimize the formation of these adducts.
-
Quantitative Data Summary
The following table summarizes the expected m/z values for the parent ion and key fragment ions of this compound in positive ion mode mass spectrometry.
| Ion Description | Molecular Formula | Expected m/z |
| Protonated Parent Ion ([M+H]⁺) | C₁₃H₁₇N₄O₆⁺ | 325.11 |
| Protonated Base ([BH₂]⁺) | C₈H₉N₄O₂⁺ | 193.07 |
| Ribose Fragment | C₅H₉O₄⁺ | 133.05 |
| Dehydrated Ribose Fragment | C₅H₇O₃⁺ | 115.04 |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µM) using the initial mobile phase composition.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase aids in the protonation of the analyte in positive ion mode.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion (m/z 325.11).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize between 10-40 eV to achieve desired fragmentation. Start with a lower energy and gradually increase to observe the appearance of fragment ions.
Visualizations
Caption: Proposed fragmentation pathway for this compound.
Caption: Troubleshooting workflow for poor signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Unraveling the RNA Modification Code with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing LC Gradient for 2-Acetonylinosine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 2-Acetonylinosine.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC methods for this compound and similar modified nucleosides.
Q1: I am seeing poor retention of this compound on my C18 column. What can I do?
A1: Poor retention of polar compounds like this compound on traditional C18 columns is a common challenge. Here are several strategies to improve retention:
-
Decrease the organic solvent percentage in your mobile phase. For highly polar analytes, you may need to start with a very low organic concentration (e.g., 1-5%).
-
Consider a polar-modified C18 column. These columns have stationary phases with embedded polar groups that enhance retention for hydrophilic compounds.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds and typically provides excellent retention for nucleosides and their derivatives.[1][2][3][4][5]
-
Use an ion-pairing reagent. For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on reversed-phase columns.[6][7]
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: Peak tailing for modified nucleosides can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for secondary interactions with the stationary phase:
-
Adjust mobile phase pH: Ensure the pH of your mobile phase is appropriate to keep this compound in a single ionic state.
-
Use a high-purity, well-endcapped C18 column: Residual silanol groups on the silica surface of the column can cause tailing.
-
-
Evaluate mobile phase composition:
-
Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape.
-
Try a different organic modifier: Acetonitrile and methanol can provide different selectivities and peak shapes.
-
-
Column Health:
-
A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try replacing the guard column or back-flushing the analytical column.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Q3: I'm observing inconsistent retention times for this compound.
A3: Fluctuating retention times can compromise the reliability of your method. Consider the following potential causes:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile phase preparation: Inconsistent mobile phase composition is a common culprit. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Pump performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.
-
Temperature fluctuations: Column temperature can significantly impact retention. Use a column oven to maintain a constant temperature.[8]
Q4: How do I develop a gradient method for separating this compound from its related impurities?
A4: A systematic approach is key to developing a robust gradient method:
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for this compound and its impurities.
-
Optimize the Gradient Slope:
-
If peaks are eluting too close together, decrease the gradient slope (i.e., make the gradient longer) in the region where the peaks of interest elute.
-
If peaks are well-separated, you can increase the slope to shorten the run time.
-
-
Adjust Initial and Final Conditions:
-
Set the initial organic percentage to ensure good retention of the most polar compounds.
-
The final organic percentage should be high enough to elute all compounds of interest from the column.
-
-
Incorporate Isocratic Holds: If necessary, add isocratic holds at specific mobile phase compositions to improve the resolution of critical peak pairs.
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for this compound separation?
A1: The choice of column depends on the specific requirements of your analysis.
-
Reversed-Phase (C18): A high-purity, end-capped C18 column can be used, but may require a highly aqueous mobile phase or an ion-pairing reagent for adequate retention. Polar-modified C18 columns are often a better choice for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are highly recommended for polar compounds like this compound as they provide excellent retention and unique selectivity.[1][2][3][4][5] Zwitterionic and amide-based HILIC phases are popular choices for nucleoside analysis.
Q2: What are typical mobile phase compositions for separating modified nucleosides like this compound?
A2:
-
Reversed-Phase:
-
Aqueous Phase: Typically water with a buffer (e.g., ammonium acetate, ammonium formate, or phosphate buffer) to control pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common for LC-MS compatibility.
-
Organic Phase: Acetonitrile is the most common organic modifier, followed by methanol.
-
-
HILIC:
-
Organic Phase: A high percentage of acetonitrile (typically >70%) is used as the weak solvent.
-
Aqueous Phase: Water with a buffer (e.g., ammonium acetate or ammonium formate) acts as the strong solvent.
-
Q3: What detection method is most appropriate for this compound?
A3:
-
UV Detection: this compound contains a chromophore and can be readily detected by UV absorbance, typically around 260 nm.[2]
-
Mass Spectrometry (MS): LC-MS is a powerful technique for the analysis of modified nucleosides, offering high sensitivity and specificity. It is particularly useful for identifying and quantifying this compound in complex matrices.
Experimental Protocols
Below are example experimental protocols that can be adapted for the separation of this compound.
Protocol 1: Reversed-Phase HPLC Method for Inosine and Related Compounds
This method can be a starting point for optimizing the separation of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol |
| Gradient | 5% to 30% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Source: Adapted from a method for inosine and hypoxanthine analysis.[9]
Protocol 2: HILIC Method for Polar Metabolites (including Nucleosides)
This HILIC method is suitable for retaining and separating highly polar compounds like this compound.
| Parameter | Condition |
| Column | ZIC-HILIC, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 50% B in 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | MS with Electrospray Ionization (ESI) |
| Injection Volume | 5 µL |
Source: Adapted from a general HILIC method for polar metabolites.[10]
Data Presentation
The following tables provide hypothetical retention time data for this compound and related compounds under different chromatographic conditions to illustrate the effects of method parameters.
Table 1: Effect of Organic Modifier on Retention Time (Reversed-Phase)
| Compound | Retention Time (min) - Acetonitrile Gradient | Retention Time (min) - Methanol Gradient |
| Inosine | 5.2 | 6.1 |
| This compound | 7.8 | 8.9 |
| Hypoxanthine | 3.5 | 4.2 |
Table 2: Comparison of Reversed-Phase and HILIC for this compound
| Chromatographic Mode | Column | Mobile Phase Gradient | Retention Time of this compound (min) |
| Reversed-Phase | C18 | 5-50% Acetonitrile in 0.1% Formic Acid | 4.5 |
| HILIC | ZIC-HILIC | 95-50% Acetonitrile in 10mM Ammonium Acetate | 9.2 |
Visualizations
Caption: A logical workflow for troubleshooting common LC separation issues.
Caption: A logical diagram illustrating the iterative process of LC gradient optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
"reducing background noise in 2-Acetonylinosine detection"
Welcome to the technical support center for the analysis of 2-Acetonylinosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable signal-to-noise ratio (S/N) for quantifying this compound?
A common benchmark for the limit of quantification (LOQ) is a signal-to-noise ratio (S/N) of at least 10:1. For the limit of detection (LOD), an S/N ratio of 3:1 is generally considered acceptable[1][2]. A higher S/N ratio indicates a more sensitive and reliable measurement, making it easier to distinguish the analyte signal from background fluctuations[3].
Q2: What are the most common sources of background noise in LC-MS analysis of modified nucleosides?
Background noise in the LC-MS analysis of molecules like this compound can originate from several sources:
-
Mobile Phase: Impurities in solvents, buffers, and additives are a primary cause. Using non-LC-MS grade reagents can introduce contaminants that elevate the baseline[3][4]. Dissolved gases can also create an unstable baseline[5].
-
Sample Matrix: Endogenous components in biological samples (e.g., salts, lipids, proteins) can cause "matrix effects," most commonly ion suppression, which reduces the analyte signal and effectively worsens the S/N ratio[3].
-
System Contamination: Residue from previous samples, dirty ion sources, or contaminated tubing and columns can lead to consistently high background noise and ghost peaks[6][7].
-
Instrumental Factors: Fluctuations in pump flow rate, unstable detector performance, and electronic interference can all contribute to a noisy baseline[5].
Q3: How do mobile phase additives affect background noise?
Mobile phase additives must be volatile and high-purity to be compatible with mass spectrometry[4]. While additives like formic acid or ammonium acetate are used to improve chromatography and ionization efficiency, using low-grade versions can introduce significant chemical noise[6]. The choice and concentration of additives can also influence the ionization of background components, thereby affecting the noise level. It is crucial to use LC-MS grade additives and to prepare mobile phases freshly to prevent microbial growth, which also contributes to noise[5].
Q4: Can the sample preparation method be a source of noise?
Yes, while sample preparation is intended to reduce noise, an inappropriate or poorly executed method can introduce contaminants. For example, incomplete removal of proteins or phospholipids during extraction can lead to significant matrix effects[3]. Some techniques, like protein precipitation, may be less effective at removing certain interferences compared to more selective methods like solid-phase extraction (SPE)[8].
Troubleshooting Guides
Issue 1: Persistently High or Unstable Baseline Noise
Symptoms: The baseline on your chromatogram is noisy, "hairy," or drifting, making it difficult to integrate small peaks.
Possible Causes & Solutions:
-
Contaminated Mobile Phase:
-
Instrument Contamination:
-
Solution: Clean the mass spectrometer's ion source, including the cone, needle, and transfer tube, as these parts can accumulate residue[6]. Flush the entire LC system with a strong, appropriate solvent to remove buildup. If salt precipitation is suspected (e.g., from ammonium acetate), flush the system with high-purity water before introducing organic solvents[6].
-
-
Pump or Degasser Malfunction:
Issue 2: Poor Signal-to-Noise Ratio (S/N) for this compound Peak
Symptoms: The peak for this compound is small relative to the background, leading to poor sensitivity and unreliable quantification.
Possible Causes & Solutions:
-
Matrix Effects (Ion Suppression):
-
Solution: The most effective way to combat matrix effects is to improve the sample cleanup process[3]. Switch from a simple "dilute-and-shoot" or protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are better at removing interfering components like phospholipids from biological matrices[8].
-
-
Suboptimal Chromatographic Conditions:
-
Solution: Adjust the mobile phase composition or gradient to better separate this compound from co-eluting matrix components. Increased retention often means the analyte elutes at a higher organic solvent concentration, which can improve ionization efficiency[3].
-
-
Inefficient Ionization:
-
Solution: Optimize the ion source parameters (e.g., gas temperatures, voltages) for this compound. Ensure the mobile phase pH is appropriate for maximizing the ionization of your target analyte[9].
-
Data Presentation: Impact of Sample Preparation on Noise Reduction
The choice of sample preparation technique has a significant impact on reducing background noise and improving the signal-to-noise ratio. The following table summarizes the typical performance of common methods for biological samples.
| Sample Preparation Method | Typical Background Noise Reduction | Typical S/N Ratio Improvement | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Low to Moderate | Fast, simple, inexpensive | Non-selective, may not remove phospholipids or salts effectively |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Good for removing highly polar/non-polar interferences | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High | High (5-10x or more)[10] | Highly selective, provides the cleanest extracts, can be automated[8] | Higher cost, requires method development |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general methodology for extracting modified nucleosides like this compound from a plasma matrix using a mixed-mode SPE cartridge.
1. Materials:
-
Mixed-mode SPE cartridges (e.g., C18 with anion exchange)
-
Plasma sample containing this compound
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Conditioning Solvents: Methanol (LC-MS grade)
-
Equilibration Solvent: Deionized Water or appropriate buffer
-
Wash Solvent: e.g., 5% Methanol in water
-
Elution Solvent: e.g., 5% Formic Acid in Methanol
-
SPE Vacuum Manifold
2. Procedure:
-
Sample Pre-treatment: Thaw plasma samples. Add the internal standard. To disrupt protein binding, add an equal volume of 0.1% formic acid in acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Conditioning: Place the SPE cartridges on the manifold. Pass 1-2 mL of methanol through each cartridge to activate the sorbent. Do not let the sorbent dry out[11].
-
Equilibration: Pass 1-2 mL of deionized water or equilibration buffer through each cartridge to prepare it for the aqueous sample.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge. Apply a slow, consistent flow to ensure proper binding of the analyte to the sorbent[11].
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove salts and other polar interferences. This step is critical for reducing background noise[11].
-
Elution: Place clean collection tubes in the manifold. Apply 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Troubleshooting Workflow for High Background Noise
The following diagram outlines a logical workflow for diagnosing and resolving issues of high background noise in your LC-MS system.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007092873A2 - Chemical noise reduction for mass spectrometry - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
"stability issues of 2-Acetonylinosine in solution"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Acetonylinosine in solution?
A1: The stability of this compound in solution is likely influenced by several factors, including:
-
pH: The N-glycosidic bond of purine nucleosides is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] Therefore, acidic conditions may lead to the cleavage of the bond between the inosine base and the ribose sugar. Alkaline conditions might affect the acetonyl group.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage, freezing is recommended.[5][6]
-
Enzymes: Nucleoside analogs can be substrates for various cellular enzymes, such as nucleoside phosphorylases or deaminases, which can lead to metabolic degradation.[7]
-
Oxidizing agents: The presence of oxidizing agents could potentially modify the purine ring or the acetonyl side chain.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize stability, it is recommended to store this compound solutions under the following conditions:
-
Short-term storage: Store solutions at 2-8°C for short periods.
-
Long-term storage: For long-term storage, it is best to store aliquots of the solution frozen at -20°C or -80°C to minimize freeze-thaw cycles.[5][6][8]
-
Solvent: Resuspending the compound in a buffer, such as TE (Tris-EDTA) buffer at a slightly alkaline pH (7.5-8.0), can improve stability compared to storage in water, as slightly acidic water can promote degradation over time.[8]
-
Light protection: Store solutions protected from light, especially if the compound is fluorescently labeled or photolabile.[6]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your this compound solution can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for assessing the purity and degradation of nucleosides.[9][10][11][12][13] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by determining their mass-to-charge ratio.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any degradation products that are formed.
Troubleshooting Guide
Issue 1: I observe a new peak in my HPLC chromatogram after storing my this compound solution.
-
Question: What could be the cause of the new peak? Answer: A new peak likely represents a degradation product. Based on the structure of this compound, potential degradation products could include inosine (from cleavage of the acetonyl group), hypoxanthine (from hydrolysis of the N-glycosidic bond), or oxidized forms of the molecule.
-
Question: How can I identify the new peak? Answer: LC-MS is the recommended method to identify the unknown peak by determining its molecular weight.[14] Comparing the retention time with commercially available standards of potential degradants (e.g., inosine, hypoxanthine) can also aid in identification.
Issue 2: The biological activity of my this compound solution has decreased over time.
-
Question: Why is the activity decreasing? Answer: A loss of biological activity is a strong indicator of compound degradation. The concentration of the active parent compound has likely decreased, and the resulting degradation products may be inactive.
-
Question: What should I do? Answer: First, verify the purity of your solution using HPLC to determine the extent of degradation. If significant degradation has occurred, it is recommended to use a fresh stock solution. To prevent future issues, review your storage and handling procedures. Consider aliquoting your stock solution to minimize freeze-thaw cycles and storing it at -80°C in a suitable buffer.[5][6][8]
Potential Degradation Pathways
Based on its chemical structure, this compound may undergo several degradation reactions in solution. The primary points of lability are the N-glycosidic bond and the acetonyl side chain.
Caption: Potential degradation pathways of this compound in solution.
Recommended Experimental Protocols
For researchers needing to perform a formal stability study of this compound, a forced degradation study is recommended.[15][16][17][18][19] This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
General Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, buffer, or a co-solvent system).
-
Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 60°C) in a neutral solution.
-
Photostability: Exposure to UV light according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Peak Identification: Characterize any significant degradation products using LC-MS to determine their molecular weights.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the degradation rate.
Data Presentation
Summarizing the results of a stability study in a clear and organized manner is crucial. The following table provides a template for presenting quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Remaining | Number of Degradation Products | Major Degradant Peak Area (%) |
| Control (RT) | 0 | 100.0 | 100.0 | 0 | - |
| 24 | 99.5 | 99.5 | 0 | - | |
| 48 | 99.2 | 99.2 | 0 | - | |
| 0.1 M HCl (60°C) | 2 | 85.3 | 85.3 | 2 | 10.2 |
| 4 | 72.1 | 72.1 | 2 | 20.5 | |
| 8 | 55.6 | 55.6 | 2 | 35.8 | |
| 0.1 M NaOH (60°C) | 2 | 95.4 | 95.4 | 1 | 2.1 |
| 4 | 90.8 | 90.8 | 1 | 5.3 | |
| 8 | 82.3 | 82.3 | 1 | 12.4 | |
| 3% H₂O₂ (RT) | 2 | 98.1 | 98.1 | 1 | 1.5 |
| 4 | 96.5 | 96.5 | 1 | 2.8 | |
| 8 | 93.2 | 93.2 | 1 | 5.9 |
Visualized Workflows and Logic
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting a stability study of this compound in solution.
Caption: General workflow for a stability study of a compound in solution.
Troubleshooting Decision Tree
This decision tree can help guide researchers when encountering stability issues with this compound.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Stability and Storage of Oligonucleotides [biosyn.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. helixchrom.com [helixchrom.com]
- 13. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 14. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Quantification of 2-Acetonylinosine and Novel Inosine Derivatives
Welcome to the technical support center for the quantification of 2-Acetonylinosine and other novel inosine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound or similar novel inosine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Degradation of the Analyte: this compound may be unstable under certain pH or temperature conditions. | Investigate the stability of this compound at different pH values and temperatures. Ensure samples are processed quickly and stored at -80°C. Consider the use of a stabilizer if degradation is observed. |
| Inefficient Ionization: The compound may not ionize well under standard ESI conditions. | Optimize MS source parameters. Test both positive and negative ionization modes. Consider different mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation or deprotonation. | |
| Poor Extraction Recovery: The sample preparation method may not be suitable for this compound. | Test different extraction methods such as solid-phase extraction (SPE) with various sorbents, liquid-liquid extraction (LLE) with a range of organic solvents, or protein precipitation.[1][2] | |
| High Background or Matrix Effects | Interference from Sample Matrix: Biological samples can contain compounds that co-elute with the analyte and suppress or enhance its ionization.[3] | Improve chromatographic separation by optimizing the gradient, trying a different column chemistry, or using a wash step in the extraction protocol to remove interfering substances.[1] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[3][4] |
| Contamination: Contamination from solvents, labware, or carryover from previous injections can lead to high background. | Use high-purity solvents and reagents. Thoroughly clean all labware. Inject blank samples between experimental samples to check for carryover.[5][6] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample can lead to peak distortion. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, though use with caution with MS). Ensure the column is properly conditioned. | |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent composition. | |
| Inconsistent Quantification Results | Inaccurate Internal Standard Use: The internal standard may not be behaving similarly to the analyte.[7] | Use a stable isotope-labeled internal standard of this compound if available. If not, select a structural analog with similar chemical properties and retention time.[3][8] Ensure the internal standard is added at a consistent concentration to all samples and standards.[3] |
| Enzymatic Digestion Variability: Incomplete or variable enzymatic digestion of RNA can lead to inconsistent release of the modified nucleoside. | Optimize enzyme concentration, digestion time, and temperature. Ensure complete denaturation of RNA before digestion.[9][10][11] | |
| Calibration Curve Issues: Non-linearity or high variability in the calibration curve. | Prepare fresh calibration standards. Ensure the concentration range of the standards brackets the expected sample concentrations. Use a weighted regression model if appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a quantification method for a novel nucleoside like this compound?
A1: The initial and most critical step is to characterize the molecule. This involves determining its exact mass, predicting its fragmentation pattern (in-silico fragmentation tools can be helpful), and assessing its basic chemical properties such as stability at different pH levels and in various solvents. This foundational knowledge will guide the development of the entire LC-MS/MS method.
Q2: How do I choose an appropriate internal standard for this compound if a stable isotope-labeled version is not available?
A2: When a stable isotope-labeled internal standard is unavailable, the next best choice is a structural analog that shares similar chemical properties and chromatographic behavior with this compound.[8] Key characteristics to consider for the analog are similar extraction recovery, ionization efficiency, and retention time.[7] It is crucial to validate that the chosen internal standard does not suffer from different matrix effects than the analyte.
Q3: What are the common pitfalls during the enzymatic hydrolysis of RNA to release modified nucleosides?
A3: Common pitfalls in enzymatic hydrolysis include incomplete digestion, leading to an underestimation of the modified nucleoside, and the introduction of contaminants from the enzyme preparation.[9][10][11] It is also important to be aware of potential chemical modifications that can occur during sample preparation, such as the Dimroth rearrangement of m¹A to m⁶A under alkaline conditions, which could be a concern for other labile modifications.[10]
Q4: My LC-MS/MS system is showing a persistent background signal at the mass of my analyte. What should I do?
A4: A persistent background signal, or "ghost peak," is often due to carryover from a previous injection of a high-concentration sample.[5][6] To troubleshoot this, inject several blank samples (mobile phase or extraction solvent) to see if the signal decreases. If it does, you have a carryover issue. To resolve this, you may need to optimize the wash solvent for your autosampler, increase the wash volume, or use a stronger solvent in the wash solution. In some cases, carryover can occur in the LC column or the MS source, which may require more extensive cleaning procedures.
Q5: How can I confirm the identity of the peak I am quantifying as this compound?
A5: Peak identity should be confirmed by more than just retention time and the precursor ion mass. A key confirmation is the fragmentation pattern (MS/MS spectrum). The relative abundance of the product ions for your sample peak should match those of a known standard of this compound. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass measurement to support the elemental composition.
Experimental Protocols
Protocol 1: General Procedure for RNA Digestion to Nucleosides
-
RNA Isolation: Isolate total RNA from your biological sample using a standard method (e.g., Trizol extraction followed by isopropanol precipitation).
-
RNA Quantification and Quality Check: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and check the integrity using gel electrophoresis or a Bioanalyzer.
-
Denaturation: In a sterile, RNase-free tube, dissolve 1-5 µg of RNA in 10 µL of nuclease-free water. Heat at 95°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Enzymatic Digestion:
-
Add 1 µL of Nuclease P1 (10 U/µL).
-
Add 1 µL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of bacterial alkaline phosphatase (10 U/µL) and 1 µL of its corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Proceed with sample cleanup to remove enzymes and other interfering substances. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction.
-
Final Preparation: After cleanup, evaporate the solvent and reconstitute the nucleoside mixture in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method Development for a Novel Inosine Derivative
-
Direct Infusion: If a standard is available, perform a direct infusion of a dilute solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation:
-
Column: Start with a C18 reversed-phase column, which is a good general-purpose column for nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Begin with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time.
-
Flow Rate: A typical starting flow rate is 0.3-0.5 mL/min.
-
-
Method Optimization:
-
Adjust the gradient to ensure baseline separation of the analyte from other major nucleosides and any interfering peaks.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the specific MRM transitions of this compound to maximize sensitivity.
-
Evaluate different column chemistries (e.g., HILIC) if sufficient retention is not achieved on a C18 column.
-
Visualizations
References
- 1. Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetone adducts in positive ion ESI - Chromatography Forum [chromforum.org]
- 4. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2009111428A2 - Methods for synthesizing glycinols, glyceollins i and ii, compositions of selected intermediates, and therapeutic uses thereof - Google Patents [patents.google.com]
- 7. drishtiias.com [drishtiias.com]
- 8. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 2-Acetonylinosine and Other Modified Nucleosides
Welcome to the technical support center for the analysis of 2-Acetonylinosine and other modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Disclaimer: Specific experimental data and established analytical methods for this compound are not widely available in published literature. The following guidance is based on established best practices for the analysis of modified nucleosides and related polar molecules. The provided protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
The most significant source of interference in the LC-MS/MS analysis of polar compounds like this compound is the sample matrix itself. Matrix components, which include salts, lipids, proteins, and other endogenous molecules, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[1][2] This phenomenon, known as "matrix effect," can lead to ion suppression or enhancement, causing inaccurate quantification.[1][2][3][4] Other potential sources of interference include structurally similar endogenous nucleosides, metabolites of this compound, and contaminants from sample collection and preparation.
Q2: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate and reproducible quantification. A multi-faceted approach is often necessary:
-
Effective Sample Preparation: Employing a robust sample preparation method to remove as many matrix components as possible is the first line of defense. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.
-
Optimized Chromatographic Separation: Developing a highly selective HPLC or UHPLC method can chromatographically separate this compound from co-eluting matrix components. Utilizing columns with different selectivities (e.g., HILIC for polar compounds) can be beneficial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal. If a SIL-IS is unavailable, a structurally similar analog can be used, but with caution.
Q3: What are the key considerations for developing a robust LC-MS/MS method for this compound?
Developing a robust LC-MS/MS method requires careful optimization of several parameters:
-
Chromatography: Due to the polar nature of nucleosides, a reversed-phase C18 column may not provide adequate retention. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an aqueous mobile phase containing a suitable ion-pairing agent.
-
Mass Spectrometry: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to achieve maximum signal intensity for this compound. Use multiple reaction monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions to ensure specificity.
-
Sample Preparation: The choice of sample preparation depends on the biological matrix. For plasma or serum, protein precipitation followed by SPE is a common workflow. For tissues, homogenization followed by extraction and cleanup is necessary.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
Q: I am observing poor peak shape (e.g., tailing, fronting) or low signal intensity for this compound. What are the possible causes and solutions?
A: Poor peak shape and low signal intensity are common issues that can arise from several factors. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow for Poor Peak Shape and Low Signal
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
| Potential Cause | Recommended Action |
| Suboptimal MS Parameters | Directly infuse a standard solution of this compound into the mass spectrometer to optimize source conditions (e.g., capillary voltage, desolvation gas flow and temperature, cone voltage). |
| Chromatographic Issues | - Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it. - Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. - System Leaks: Check for any leaks in the LC system. |
| Sample Preparation Inefficiency | The analyte may be lost during sample preparation. Evaluate the recovery at each step of your extraction procedure. Consider trying a different SPE sorbent or extraction solvent. |
| Analyte Instability | This compound may be degrading in the sample or during analysis. Assess the stability of the analyte under different storage and autosampler conditions. |
Issue 2: High Variability in Results
Q: My results for replicate injections of the same sample are highly variable. What could be causing this?
A: High variability, or poor precision, can undermine the reliability of your quantitative data. The table below summarizes potential causes and solutions.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure that sample preparation steps are performed consistently for all samples. Use of an automated liquid handler can improve precision. |
| Matrix Effects | Significant and variable matrix effects between samples can lead to poor precision. The use of a stable isotope-labeled internal standard is highly recommended to correct for this. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. |
| Carryover | Analyte from a high-concentration sample may be carried over to the next injection. Optimize the needle wash procedure and inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the this compound standard into the final extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before extraction at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Example Data for Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area (n=3) |
| A | This compound in Mobile Phase | 1,500,000 |
| B | Post-Extraction Spike in Plasma | 975,000 |
| C | Pre-Extraction Spike in Plasma | 830,000 |
-
Matrix Effect Calculation: (975,000 / 1,500,000) * 100 = 65% (This indicates 35% ion suppression)
-
Recovery Calculation: (830,000 / 975,000) * 100 = 85.1%
Protocol 2: General Workflow for this compound Quantification
This diagram illustrates a typical workflow for the quantification of modified nucleosides in a biological matrix.
Caption: General experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
Understanding Matrix Effects
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte.
Caption: Diagram illustrating the mechanism of ion suppression due to matrix effects.
References
Technical Support Center: Enhancing the Resolution of 2-Acetonylinosine in Chromatography
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing 2-Acetonylinosine?
A1: For initial screening of this compound, a reversed-phase (RP) method is a good starting point due to its versatility.
-
Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% formic acid or ammonium acetate in water. This helps to control the ionization of the slightly basic this compound and improve peak shape.
-
B: Acetonitrile or methanol.
-
-
Gradient: A shallow gradient, for instance, 5-30% B over 20 minutes, is a reasonable starting point.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C to improve peak shape and reduce viscosity.[][2]
-
Detection: UV detection at the lambda max of the compound (likely around 250-260 nm, similar to inosine).
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing for a slightly basic compound like this compound is often due to secondary interactions with the stationary phase.
-
Cause: Interaction with residual silanol groups on the silica-based stationary phase.
-
Solutions:
-
Lower Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups and reduce these interactions.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
-
Increase Ionic Strength: Adding a buffer, such as ammonium acetate or ammonium formate (10-20 mM), to the mobile phase can help to shield the silanol interactions.
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Q3: this compound is eluting very early, close to the void volume, in my reversed-phase method. How can I increase its retention?
A3: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.
-
Solutions:
-
Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a C30 column, which is more hydrophobic.[]
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will increase the retention of polar analytes.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Consider an Alternative Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on an amino column are excellent alternatives for highly polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.
-
Q4: I am observing broad peaks for this compound. What could be the issue?
A4: Peak broadening can stem from several factors related to the HPLC system, column, or method.
-
Potential Causes & Solutions:
-
Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase.
-
High Flow Rate: A very high flow rate can lead to broader peaks. Try reducing the flow rate.[]
-
Column Temperature: A temperature that is too low can increase mobile phase viscosity and lead to broader peaks. Try increasing the column temperature.[]
-
Troubleshooting Guides
Guide 1: Poor Peak Resolution
This guide provides a systematic approach to troubleshooting when this compound is not well-separated from other components in the sample.
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for poor chromatographic resolution.
Guide 2: Inconsistent Retention Times
Shifting retention times can compromise the reliability of your analysis. This guide helps identify and resolve the common causes.
| Symptom | Possible Cause | Recommended Action | Reference |
| Gradual decrease in retention time | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Abrupt changes in retention time | Leak in the HPLC system. | Check all fittings for leaks, especially between the pump and the injector. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | ||
| Fluctuating retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a multi-channel gradient valve. | |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | [] | |
| Insufficient column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a starting point for method development for this compound using a standard reversed-phase approach.
Method Development Workflow for a New Compound
Caption: A logical workflow for HPLC method development.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and formic acid
-
0.22 µm filters for mobile phase and sample preparation
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC Method for Enhanced Retention of this compound
This protocol is an alternative for when this compound shows poor retention in reversed-phase chromatography.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
HILIC column (e.g., Amide or Amino, 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and ammonium acetate
2. Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 100 | 0 |
| 15.0 | 50 | 50 |
| 17.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 100 | 0 |
| 25.0 | 100 | 0 |
4. Sample Preparation:
-
Dissolve the this compound standard or sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following table illustrates the hypothetical effect of changing the mobile phase modifier on the retention and peak shape of this compound in a reversed-phase system.
Table 1: Effect of Mobile Phase Modifier on this compound Elution
| Mobile Phase Modifier (0.1%) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| None | 4.2 | 2.1 | 0.9 |
| Formic Acid | 5.8 | 1.3 | 1.6 |
| Trifluoroacetic Acid | 6.5 | 1.1 | 1.8 |
| Ammonium Acetate | 5.5 | 1.4 | 1.5 |
Data is hypothetical and for illustrative purposes only.
References
Validation & Comparative
Validating the Identity of 2-Acetonylinosine: A Comparative Guide to NMR and LC-MS/MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount for advancing research and ensuring the quality of therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques for the validation of 2-Acetonylinosine: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for the complete elucidation of the molecular structure of a compound in solution. For a novel or modified nucleoside like this compound, NMR is the gold standard for initial identification and structural confirmation. It provides atom-level connectivity and stereochemical insights that are unparalleled.
On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that excels in detecting and quantifying known compounds in complex mixtures. It is an indispensable tool for confirming the presence of a modified nucleoside and for quantitative analysis in various biological matrices.
This guide will delve into the experimental protocols for both techniques, present a head-to-head comparison of their performance, and provide visual workflows to aid in understanding the validation process.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the expected data from both NMR and LC-MS/MS analyses for this compound.
Disclaimer: The following ¹H and ¹³C NMR data for this compound is hypothetical and presented for illustrative purposes to demonstrate the expected data format and interpretation. Actual experimental values may vary.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) | ||
| Chemical Shift (ppm) | Multiplicity, Coupling Constant (J, Hz) | Atom Assignment | Chemical Shift (ppm) |
| 8.25 | s | H-8 | 148.5 |
| 8.10 | s | H-2 | 152.0 |
| 6.15 | d, J = 5.5 | H-1' | 90.0 |
| 4.60 | t, J = 5.5 | H-2' | 75.0 |
| 4.40 | t, J = 5.0 | H-3' | 71.0 |
| 4.20 | m | H-4' | 86.0 |
| 3.80 | dd, J = 12.0, 2.5 | H-5'a | 62.0 |
| 3.70 | dd, J = 12.0, 3.5 | H-5'b | |
| 4.80 | s | H-1'' | 50.0 |
| 2.20 | s | H-3'' | 208.0 |
| 30.0 |
Table 2: Performance Comparison of NMR and LC-MS/MS for this compound Validation
| Parameter | NMR Spectroscopy | LC-MS/MS |
| Primary Function | Structural Elucidation & Identification | Identification & Quantification |
| Sensitivity | Lower (mg to µg range) | Higher (ng to fg range) |
| Specificity | High (provides detailed structural information) | Very High (based on retention time and mass-to-charge ratio) |
| Quantitative Capability | Yes (qNMR), but less routine | Gold standard for quantification |
| Sample Throughput | Low | High |
| Structural Information | Comprehensive (atom connectivity, stereochemistry) | Limited (molecular weight and fragmentation pattern) |
| Requirement for Standard | Not essential for initial structure elucidation | Essential for confirmation and quantification |
| Instrumentation Cost | High | High |
| Expertise Required | High | Moderate to High |
Experimental Protocols
Validation of this compound by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound using one- and two-dimensional NMR experiments.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to observe the carbon signals.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the ribose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the acetonyl group to the inosine core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Compare the assigned structure with the expected structure of this compound.
-
Validation of this compound by LC-MS/MS
Objective: To confirm the presence and quantify the amount of this compound in a sample.
Methodology:
-
Sample Preparation:
-
For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Prepare the sample (e.g., from a reaction mixture or biological extract) by performing necessary extraction and cleanup steps to remove interfering substances.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard of this compound if available.
-
-
LC Separation:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Use a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to achieve chromatographic separation.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Define the precursor ion (the molecular ion of this compound) and one or more specific product ions that are formed upon fragmentation.
-
Monitor the transition of the precursor ion to the product ions, which provides high specificity.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the specific MRM transition.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Workflows
Conclusion: Choosing the Right Tool for the Job
Both NMR and LC-MS/MS are powerful and complementary techniques for the validation of this compound.
-
NMR spectroscopy is the definitive method for the initial, unambiguous structural elucidation of a novel modified nucleoside. Its ability to provide a complete atomic-level map of the molecule is essential for establishing its identity beyond doubt.
-
LC-MS/MS is the method of choice for the sensitive and specific detection and quantification of this compound in complex mixtures. Its high throughput and quantitative accuracy make it ideal for applications in drug metabolism studies, biomarker discovery, and quality control.
For comprehensive validation, a dual approach is often the most robust strategy. Initial structural confirmation by NMR, followed by the development of a sensitive and specific LC-MS/MS method for routine analysis and quantification, provides the highest level of confidence for researchers, scientists, and drug development professionals working with modified nucleosides like this compound.
A Comparative Analysis of Inosine Derivatives: Benchmarking Against 2-Substituted Analogs
A Note to the Reader: While this guide aims to provide a comparative overview of 2-Acetonylinosine, a thorough search of publicly available scientific literature and patent databases did not yield specific experimental data for this compound. Therefore, to provide a valuable resource for researchers, this guide will compare the known biological activities of the parent molecule, inosine, and its well-characterized derivative, Inosine Pranobex. Furthermore, it will draw upon data from other 2-substituted inosine analogs to create a theoretical framework for understanding how a 2-acetonyl modification might influence its biological profile.
Introduction to Inosine and Its Derivatives
Inosine, a naturally occurring purine nucleoside, plays a crucial role in various physiological processes, including purine metabolism and neurotransmission.[1] Its structural similarity to adenosine allows it to interact with various cellular targets, leading to a wide range of biological effects.[2] Consequently, synthetic derivatives of inosine have been a subject of interest in drug discovery, with modifications aimed at enhancing their therapeutic properties, such as immunomodulatory and antiviral activities.[1]
One of the most studied inosine derivatives is Inosine Pranobex (also known as Isoprinosine), a synthetic complex with demonstrated immunomodulatory and antiviral effects.[3][4] Modifications to the inosine scaffold, such as substitutions at the 2-position of the purine ring, have been explored to modulate its enzymatic activity and interaction with cellular targets.[5] This guide provides a comparative look at inosine and Inosine Pranobex, with a theoretical discussion on this compound based on related 2-substituted analogs.
Comparative Data on Biological Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data for inosine and its derivatives.
Table 1: Immunomodulatory Activity of Inosine Derivatives
| Compound | Assay | Target Cells | Key Finding | Reference |
| Inosine | Cytokine Production | Macrophages, Lymphocytes | Attenuates pro-inflammatory mediator production. | [2] |
| Inosine Pranobex | T-cell Proliferation | Human Lymphocytes | Enhances T-lymphocyte proliferation. | [6] |
| Inosine Pranobex | Cytokine Production | Human Lymphocytes | Induces Th1 cell-type response (increased IL-2, IFN-γ). | [3] |
| Inosine Pranobex | NK Cell Activity | Human Lymphocytes | Enhances natural killer cell cytotoxicity. | [1] |
Table 2: Antiviral Activity of Inosine Derivatives
| Compound | Virus | Assay | Key Finding | Reference |
| Inosine Pranobex | Herpes Simplex Virus (HSV) | Plaque Reduction Assay | Effective in treating recurrent herpes labialis and genitalis. | [4] |
| Inosine Pranobex | Human Papillomavirus (HPV) | Clinical Studies | Effective in treating genital warts, often in combination therapy. | [3][7] |
| Inosine Pranobex | Influenza and Rhinovirus | Clinical Studies | Mixed evidence in treating rhinovirus infections. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of inosine derivatives.
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of T-lymphocytes in response to treatment with an inosine derivative.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE passively diffuses into cells and covalently binds to intracellular proteins.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate and treat with the inosine derivative or a control.
-
Incubation: Culture the cells for a period of 5-7 days to allow for cell division.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
-
Data Interpretation: The proliferation of T-cells is quantified by measuring the percentage of cells that have diluted the CFSE dye, indicating cell division.
Cytokine Production Assay (ELISA)
Objective: To measure the concentration of specific cytokines released by immune cells following treatment with an inosine derivative.
Methodology:
-
Cell Culture and Treatment: Culture isolated immune cells (e.g., PBMCs or specific lymphocyte populations) in a multi-well plate. Treat the cells with the inosine derivative or a control for a specified period.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Antiviral Plaque Reduction Assay
Objective: To determine the ability of an inosine derivative to inhibit the replication of a virus.
Methodology:
-
Cell Monolayer Preparation: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the inosine derivative or a control.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the treated wells compared to the control wells. The 50% effective concentration (EC50) can be calculated.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of inosine derivatives.
Caption: Hypothetical signaling pathway for immunomodulation by an inosine derivative.
Caption: General workflow for assessing the antiviral activity of a compound.
Caption: Logical diagram of structure-activity relationships for 2-substituted inosines.
Discussion and Future Directions
The available data on inosine and its derivatives, particularly Inosine Pranobex, highlight the therapeutic potential of this class of compounds as immunomodulatory and antiviral agents. The lack of specific data on this compound underscores the need for further research to elucidate its biological activity profile.
Based on studies of other 2-substituted inosine analogs, it is plausible that the introduction of an acetonyl group at the 2-position could significantly alter the compound's interaction with key enzymes and receptors. For instance, modifications at this position have been shown to affect the activity of cAMP-dependent protein kinase and cAMP phosphodiesterase.[5] Therefore, it is hypothesized that a 2-acetonyl group could modulate the compound's immunomodulatory or antiviral properties by altering its binding affinity for cellular targets or its metabolic stability.
Future research should focus on the synthesis and in vitro evaluation of this compound. Initial studies could involve screening for immunomodulatory effects using T-cell proliferation and cytokine production assays, as well as assessing its antiviral activity against a panel of common viruses. Subsequent structure-activity relationship studies, comparing this compound with other 2-substituted derivatives, would provide valuable insights for the rational design of novel inosine-based therapeutics.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]
- 6. Bot Verification [worthe-it.co.za]
- 7. DOT Language | Graphviz [graphviz.org]
A Functional Comparison of Hypothetical 2-Acetonylinosine Modified RNA versus Unmodified RNA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA therapeutics and functional genomics, the precise roles of various RNA modifications are of paramount importance. While numerous natural and synthetic RNA modifications have been characterized, this guide explores the hypothetical functional implications of a novel modification, 2-Acetonylinosine, in comparison to its unmodified RNA counterpart. As direct experimental data for this compound is not available in existing literature, this comparison is predicated on the well-documented effects of its constituent components: inosine and 2'-O-acylation.
Introduction to this compound
This compound is a hypothetical RNA modification. For the purpose of this guide, we will consider the "2-Acetonyl" group to be an acylation at the 2'-hydroxyl (2'-OH) position of the ribose sugar of an inosine nucleotide. Inosine itself is a naturally occurring purine nucleoside formed by the deamination of adenosine.[1][2][3] It plays a significant role in RNA biology, particularly in altering the coding potential and structure of RNA molecules.[1][2][3] 2'-O-acylation is a chemical modification that can be introduced to RNA to enhance its stability.[4][5]
This guide will therefore extrapolate the potential functional consequences of a this compound modification by combining the known impacts of inosine and 2'-O-acylation on RNA.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated functional differences between a hypothetical this compound modified RNA and a standard, unmodified RNA.
Table 1: Comparison of Physicochemical and Functional Properties
| Feature | Unmodified RNA | Hypothetical this compound Modified RNA | Anticipated Effect of Modification |
| Base Pairing | Adenosine (A) pairs with Uridine (U); Guanine (G) pairs with Cytosine (C). | Inosine (I) base pairs preferentially with Cytosine (C), but can also form wobble pairs with Uridine (U) and Adenosine (A).[1][6] | Alters codon-anticodon interactions and can change the coding sequence if in a coding region.[3][7] |
| RNA Stability | Susceptible to enzymatic degradation by nucleases and hydrolysis, especially at the 2'-OH group.[5] | The 2'-O-acetonyl group is expected to shield the RNA from both thermal and enzymatic degradation.[4][5] | Increased half-life and resistance to degradation. |
| Translational Fidelity | High fidelity, determined by standard codon-anticodon pairing. | Potentially reduced fidelity. Inosine is read as Guanine (G) by the ribosome, which can lead to amino acid substitutions if the original base was Adenine (A).[2][7] | Recoding of the genetic information. |
| Immunogenicity | Can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an immune response. | The presence of inosine can dampen the innate immune response by disrupting the binding of immune sensors.[1] The 2'-O-acylation may also alter interactions with immune proteins. | Potentially reduced immunogenicity. |
| RNA Structure | Forms secondary and tertiary structures based on canonical base pairing. | Inosine can alter the local RNA structure by forming I-C pairs which are more stable than A-C mismatches, and I-U pairs which are less stable than A-U pairs.[1][8] The bulky acetonyl group could also introduce steric hindrance. | Changes in local and global RNA folding. |
Experimental Protocols
To experimentally validate the hypothetical properties of this compound modified RNA, the following methodologies would be essential.
Protocol 1: In Vitro Transcription of Modified RNA
Objective: To synthesize both unmodified and this compound-containing RNA transcripts for comparative functional assays.
Methodology:
-
Template Preparation: A DNA template encoding the RNA of interest is generated by PCR with a T7 promoter sequence at the 5' end.
-
In Vitro Transcription (Unmodified): The DNA template is incubated with T7 RNA polymerase and a mixture of ATP, GTP, CTP, and UTP.
-
In Vitro Transcription (Modified): For the modified transcript, the reaction mixture would include a this compound triphosphate analog in place of or in addition to one of the standard NTPs. As this is a hypothetical modification, the specific analog would need to be chemically synthesized.
-
Purification: The resulting RNA transcripts are purified using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method.
Protocol 2: Analysis of RNA Stability
Objective: To compare the degradation rates of unmodified and this compound modified RNA in the presence of nucleases or in serum.
Methodology:
-
Incubation: Equal amounts of unmodified and modified RNA are incubated in a solution containing either a specific ribonuclease (e.g., RNase A) or in human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: The integrity of the RNA at each time point is analyzed by denaturing PAGE and visualized by staining (e.g., with SYBR Gold). The percentage of intact RNA is quantified.
Protocol 3: In Vitro Translation Assay
Objective: To assess the translational efficiency and fidelity of unmodified versus this compound modified mRNA.
Methodology:
-
System: A cell-free translation system, such as rabbit reticulocyte lysate or a purified reconstituted system, is used.
-
Translation Reaction: Equal amounts of unmodified and modified reporter mRNAs (e.g., encoding luciferase or GFP) are added to the translation system along with radiolabeled amino acids (e.g., ³⁵S-methionine).
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring luminescence/fluorescence or by SDS-PAGE and autoradiography.
-
Fidelity Analysis: The protein product can be analyzed by mass spectrometry to determine if the inosine was translated as a guanosine, leading to the expected amino acid change.
Protocol 4: SHAPE-MaP for Structural Analysis
Objective: To probe the secondary structure of unmodified and this compound modified RNA at single-nucleotide resolution.
Methodology:
-
RNA Folding: The RNA is folded in a buffer that mimics physiological conditions.
-
SHAPE Reagent Treatment: The folded RNA is treated with a SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagent that acylates flexible (single-stranded) nucleotides at the 2'-OH position.[9][10][11]
-
Mutational Profiling (MaP): The sites of acylation are identified by reverse transcription, where the modification causes the reverse transcriptase to misincorporate a nucleotide in the resulting cDNA.[11]
-
Sequencing and Analysis: The cDNA is sequenced, and the mutation rates at each nucleotide position are used to infer the RNA secondary structure.[10][11]
Mandatory Visualization
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 3. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible 2'-OH acylation enhances RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Inosine? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
Orthologous Validation of Novel Modified Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel modified nucleosides holds immense promise for advancing our understanding of biological processes and for the development of new therapeutic agents. However, the initial identification of a modified nucleoside and its putative function in a single model system is merely the first step. Rigorous validation, particularly across different species—a process known as orthologous validation—is critical to ascertain the conserved nature and broader biological significance of the findings. This guide provides a comparative framework for the orthologous validation of findings related to novel modified nucleosides, using the hypothetical example of a newly discovered inosine derivative, "2-Acetonylinosine."
The Importance of Orthologous Validation
Orthologous validation strengthens the evidence for the biological role of a novel molecule by demonstrating its functional conservation across evolutionary distances. If the function of a modified nucleoside and its associated pathways are conserved in diverse organisms, it suggests a fundamental biological importance and increases its potential as a target for therapeutic intervention.
Hypothetical Case Study: this compound
Let us assume that "this compound," a derivative of the purine nucleoside inosine, has been identified in human cancer cells and is hypothesized to play a role in a specific signaling pathway that promotes cell proliferation. To validate this finding, researchers would typically turn to common model organisms.
Data Presentation: Comparative Analysis of this compound Effects
The following table summarizes hypothetical quantitative data from experiments designed to assess the effect of this compound across different model organisms.
| Experimental Assay | Human (HeLa) Cells | Mouse (NIH/3T3) Cells | Yeast (S. cerevisiae) | Alternative Compound (Inosine) |
| Cell Proliferation (Fold Change) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.1 (Minimal Effect) | 1.5 ± 0.2 |
| Target Protein Phosphorylation (%) | 85 ± 5 | 78 ± 7 | 15 ± 3 (Non-significant) | 40 ± 5 |
| Gene Expression (Fold Change of Gene X) | 4.2 ± 0.5 | 3.8 ± 0.4 | 1.1 ± 0.2 (No Change) | 2.0 ± 0.3 |
Table 1: Comparative quantitative data of this compound's effect on cellular processes across different species. The data suggests a conserved proliferative effect in mammalian cells, which is less pronounced in yeast. Inosine, a related compound, shows a less potent effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
Cell Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of this compound on cell viability and proliferation.
-
Methodology:
-
Seed cells (HeLa, NIH/3T3, S. cerevisiae) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or Inosine as a control) for 48 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The fold change is calculated relative to untreated control cells.
-
Western Blot for Target Protein Phosphorylation
-
Objective: To detect the phosphorylation status of a key downstream protein in the hypothesized signaling pathway.
-
Methodology:
-
Treat cells with this compound for the indicated time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity relative to a total protein control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the change in the expression of a target gene regulated by the signaling pathway.
-
Methodology:
-
Treat cells with this compound for 24 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for the target gene (Gene X) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway for this compound.
A Comparative Analysis of the Anticancer Agent T3, a 2-Acetonylinosine Analog, in Ovarian and Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific data on 2-Acetonylinosine, this guide provides a comparative analysis of a closely related analog, referred to as T3. This compound has been evaluated for its anticancer properties in different cancer cell lines, offering valuable insights into its potential therapeutic applications. This guide will objectively compare the performance of T3 in the A2780 ovarian cancer cell line and the HCT116 colon cancer cell line, supported by experimental data.
Introduction
T3 is an investigational compound that has demonstrated potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells. This guide presents a side-by-side comparison of its effects on two distinct cancer cell lines, highlighting differences in sensitivity and cellular response.
Data Presentation: Comparative Efficacy of T3
The following tables summarize the quantitative data from key experiments, providing a clear comparison of the effects of T3 on the A2780 and HCT116 cell lines.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of T3 (µM) |
| A2780 | Ovarian Cancer | ~1 |
| HCT116 | Colon Cancer | ~1 |
Data derived from studies on the effects of T3 after 72 hours of treatment.
Table 2: Apoptosis Induction
The percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry.
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| A2780 | DMSO (Control) | Low |
| 1 µM T3 (24h) | Significantly Increased | |
| HCT116 | DMSO (Control) | Low |
| 1 µM T3 (24h) | Moderately Increased | |
| 1 µM T3 (48h) | Significantly Increased |
Table 3: Cell Cycle Analysis
The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A2780 | DMSO (Control) | Normal | Normal | Normal |
| 1 µM T3 (16h) | No significant change | No significant change | No significant change | |
| 1 µM T3 (24h) | No significant change | No significant change | No significant change | |
| HCT116 | DMSO (Control) | Normal | Normal | Normal |
| 1 µM T3 (16h) | Increased | Decreased | No significant change | |
| 1 µM T3 (24h) | Significantly Increased | Significantly Decreased | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of T3 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1]
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.[2]
2. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with T3 or a vehicle control for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis
This method determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as required, then harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways affected by T3 and the general experimental workflow.
Caption: Signaling pathway of T3 in cancer cells.
References
A Comparative Guide to the Quantification of 2-Acetonylinosine: Methodologies and Performance
Disclaimer: Direct, validated methods for the quantification of 2-Acetonylinosine are not widely available in published scientific literature. This guide provides a comparative overview of potential analytical methods, with performance data and protocols extrapolated from established assays for structurally similar compounds, such as inosine and other modified nucleosides. The information presented is intended to serve as a foundational resource for researchers and drug development professionals initiating assay development for this compound.
The accurate quantification of modified nucleosides like this compound in biological matrices is crucial for various research applications, including biomarker discovery and pharmacokinetic studies. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide compares these two approaches, offering insights into their respective methodologies and expected performance.
Quantitative Performance Comparison
The choice between LC-MS/MS and HPLC-UV for this compound quantification will largely depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Based on data from analogous modified nucleosides, the following table summarizes the anticipated performance characteristics of each method.
| Parameter | LC-MS/MS (Hypothetical) | HPLC-UV (Hypothetical) |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 50 - 200 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed below are hypothetical, yet plausible, experimental protocols for the quantification of this compound using LC-MS/MS and HPLC-UV. These are based on established methods for similar analytes.[1][2][3]
Hypothetical LC-MS/MS Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: If using plasma, precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step or the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would need to be determined through infusion of a pure standard.
Hypothetical HPLC-UV Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Sample Pre-treatment: To 500 µL of plasma or urine, add an internal standard (e.g., a structurally similar compound with a distinct retention time).
-
Extraction: Add 2 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.5) and methanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength would need to be optimized based on the UV absorbance spectrum of this compound (likely around 260 nm, typical for purine derivatives).
-
Injection Volume: 20 µL.
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate a general workflow for this compound quantification and a simplified representation of its potential origin as a modified nucleoside.
Caption: General workflow for the quantification of this compound.
Caption: Hypothetical origin of this compound from RNA metabolism.
References
A Comparative Guide to the Detection of 2-Acetonylinosine: Benchmarking a Novel Assay Against Gold-Standard LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical novel 2-Acetonylinosine detection assay against the established gold-standard method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific public data on this compound, this guide presents a framework for benchmarking, utilizing illustrative data and established protocols for analogous modified nucleosides.
Data Presentation: A Comparative Analysis
The performance of any new detection method must be rigorously compared against a known standard. Here, we present a hypothetical but realistic quantitative comparison between a new "Immuno-Capture Assay" for this compound and the well-established LC-MS/MS method. This table summarizes key performance metrics that are critical for researchers when choosing the appropriate detection method for their specific needs.
| Parameter | LC-MS/MS (Known Standard) | Novel Immuno-Capture Assay (Hypothetical) | Significance for Researchers |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | LC-MS/MS offers superior sensitivity for detecting trace amounts of this compound. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | For precise quantification at low concentrations, LC-MS/MS is the more reliable method. |
| Linear Range | 0.5 - 1000 ng/mL | 5 - 500 ng/mL | LC-MS/MS provides a wider dynamic range for quantifying this compound across various concentrations. |
| Precision (%CV) | < 10% | < 15% | Both methods demonstrate good reproducibility, with LC-MS/MS showing slightly higher precision. |
| Accuracy (% Recovery) | 95-105% | 90-110% | LC-MS/MS provides a higher degree of accuracy in determining the true concentration of the analyte. |
| Sample Throughput | Low to Medium | High | The Immuno-Capture Assay allows for the simultaneous processing of a larger number of samples. |
| Cost per Sample | High | Low to Medium | The novel assay presents a more cost-effective solution for large-scale screening studies. |
| Expertise Required | High | Low to Medium | The Immuno-Capture Assay is more accessible to laboratories with less specialized technical expertise. |
Experimental Protocols: Methodologies for Detection
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are the methodologies for the detection of this compound using both the gold-standard LC-MS/MS and the hypothetical novel Immuno-Capture Assay.
Gold-Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of modified nucleosides due to its high specificity and sensitivity.[1][2][3]
1. Sample Preparation:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol-based method.
-
RNA Digestion: Enzymatically digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Protein Removal: Precipitate and remove proteins from the digested sample by centrifugation.
-
Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the nucleosides with methanol.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard to the sample for accurate quantification.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient elution with water and methanol, both containing 0.1% formic acid, is typically used.
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard to ensure specificity and accurate quantification.
Novel Method: Immuno-Capture Assay (Hypothetical)
This hypothetical assay is based on the highly specific recognition of this compound by a monoclonal antibody.
1. Plate Preparation:
-
Coat a 96-well microtiter plate with a capture antibody specific for this compound.
-
Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA in PBS).
2. Sample and Standard Incubation:
-
Prepare a standard curve using a certified analytical standard of this compound.
-
Add prepared samples (e.g., digested RNA, cell lysates) and standards to the wells and incubate to allow the capture antibody to bind to any this compound present.
3. Detection:
-
Add a biotinylated detection antibody, also specific for this compound, to the wells.
-
Add streptavidin conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB) and measure the resulting color change using a plate reader at a specific wavelength.
4. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway involving this compound and the experimental workflow for its detection and benchmarking.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade where cellular stressors lead to the formation of this compound.
Experimental Workflow for Benchmarking
Caption: Workflow for comparing a new detection assay against the standard LC-MS/MS method.
References
A Comparative Guide to the Biological Activity of Synthetic 2-Acetonylinosine and Related Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of novel synthetic nucleoside analogs, such as 2-Acetonylinosine. Due to the limited public data on this compound, this document focuses on a detailed comparison between the well-characterized AMP-activated protein kinase (AMPK) activator, AICA Riboside (AICAR), and the naturally occurring nucleoside, Inosine. This comparison offers a valuable baseline for the investigation of new synthetic derivatives.
Introduction
In the quest for novel therapeutics, synthetic nucleoside analogs are a cornerstone of drug discovery. This compound represents a novel synthetic derivative of inosine. To ascertain its biological relevance, a direct comparison with established molecules is crucial. This guide leverages the extensive research on AICAR, a potent activator of AMPK, and Inosine, a pleiotropic bioactive molecule, to provide a benchmark for evaluating the potential of this compound.[1][2]
Comparative Biological Activity
The primary biological activities of AICAR and Inosine are summarized below. It is hypothesized that a synthetic derivative like this compound might exhibit overlapping or distinct activities.
| Feature | AICA Riboside (AICAR) | Inosine | Putative this compound |
| Primary Target | AMP-activated protein kinase (AMPK)[1][2] | Adenosine receptors (indirectly), purinergic signaling pathways | To be determined; potential for AMPK or other kinase modulation. |
| Mechanism of Action | Prodrug, converted intracellularly to ZMP, an AMP analog, which allosterically activates AMPK.[1][3] | Metabolite of adenosine; can modulate immune responses and has neuroprotective effects. | Unknown; the acetonyl group may alter target specificity and potency. |
| Key Cellular Effects | Stimulates glucose uptake, enhances fatty acid oxidation, inhibits cholesterol and fatty acid synthesis, modulates cell growth and autophagy.[1][4][5] | Immunomodulatory, anti-inflammatory, neuroprotective.[6] | To be determined through experimental validation. |
| Therapeutic Potential | Investigated for metabolic disorders, ischemia, and as an "exercise mimetic".[1][2] | Explored for stroke, spinal cord injury, and autoimmune diseases. | Dependent on its unique biological activity profile. |
Signaling Pathways
AICA Riboside (AICAR) and the AMPK Pathway
AICAR is a cell-permeable precursor to ZMP, which mimics AMP and activates the AMPK signaling cascade.[1][3] AMPK is a central regulator of cellular energy homeostasis.[4][5] Its activation leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[4][5]
Caption: AICAR enters the cell and is converted to ZMP, which activates the AMPK signaling pathway.
Experimental Protocols
To confirm the biological activity of a novel compound like this compound, a series of in vitro assays are recommended.
1. Cell Viability Assay (MTT Assay)
This initial screen determines the cytotoxic potential of the compound.
-
Objective: To assess the effect of this compound on cell viability.
-
Methodology:
-
Seed cells (e.g., HepG2, C2C12) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7][8]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
2. In Vitro Kinase Assay for AMPK Activation
This assay directly measures the ability of the compound to activate AMPK.
-
Objective: To determine if this compound directly activates AMPK.
-
Methodology:
-
Prepare a reaction mixture containing purified AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound, AICAR (as a positive control), and a vehicle control to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a defined time (e.g., 30 minutes).[9]
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10][11]
-
Luminescence-based Assay: Measuring the amount of ADP produced using a system like ADP-Glo™.
-
Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.[9]
-
-
-
Data Analysis: Quantify the increase in AMPK activity relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and confirming the biological activity of a novel synthetic compound.
Caption: A generalized workflow for the biological evaluation of a new synthetic compound.
Conclusion
While direct experimental data on synthetic this compound is not yet widely available, this guide provides a robust framework for its evaluation. By comparing its performance against well-understood compounds like AICAR and Inosine using the detailed experimental protocols provided, researchers can effectively characterize its biological activity, identify its molecular targets, and elucidate its mechanism of action. This comparative approach is essential for advancing the development of novel therapeutic agents.
References
- 1. bc9.co [bc9.co]
- 2. usada.org [usada.org]
- 3. researchgate.net [researchgate.net]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4.9. AMPK Activity Assay [bio-protocol.org]
- 10. In Vitro Kinase Assays | Revvity [revvity.com]
- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Acetonylinosine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Acetonylinosine, a modified nucleoside, ensuring the safety of laboratory personnel and the protection of the environment.
Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound with definitive disposal instructions is not publicly available. Therefore, the following procedures are based on conservative best practices for the disposal of nucleoside analogs and chemicals with unknown toxicological profiles. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, should adhere to fundamental safety principles. All waste containers must be clearly labeled with the chemical name and any known hazards. Containers should be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.
Step-by-Step Disposal Protocol for this compound
The proper disposal route for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be segregated based on the solvent.
-
Aqueous Solutions: Collect in a dedicated, sealed container labeled "Aqueous Waste with this compound."
-
Organic Solvent Solutions: Collect in a separate, sealed container labeled with the name of the solvent and "Contains this compound." Do not mix incompatible solvents.
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be tagged with a hazardous waste label.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard (in the absence of specific data, treat as "Toxic" or "Handle with Care").
-
-
Store waste containers in a secondary containment bin in a well-ventilated area, away from general laboratory traffic.
3. Disposal Request:
-
Once a waste container is full or has been in storage for a designated period (typically 90-180 days, check with your institution's EHS), a pickup request should be submitted to your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data for General Chemical Waste
While specific quantitative data for this compound is unavailable, the following table provides general guidelines for common chemical waste streams, which should be followed as a conservative measure.
| Waste Type | Key Quantitative Limits and Considerations |
| Aqueous Waste | Generally, aqueous solutions with a pH between 6.0 and 9.0 and low concentrations of non-hazardous salts may be eligible for drain disposal after neutralization and approval from EHS. However, due to the unknown toxicity of this compound, this is not recommended. |
| Solvent Waste | Halogenated and non-halogenated solvents must be collected in separate containers. The concentration of any dissolved solids, like this compound, should be noted on the waste tag. |
| Solid Waste | For acutely toxic substances (P-listed chemicals), there are strict limits on the amount that can be accumulated (e.g., 1 quart of liquid or 1 kg of solid). While this compound is not currently P-listed, it is prudent to minimize the accumulation of solid waste. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. All laboratory work should be conducted under the guidance of a principal investigator and with appropriate safety measures in place, including the use of a chemical fume hood and proper PPE.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these conservative guidelines and maintaining open communication with your institution's safety officials, you can ensure the responsible management of this compound waste, fostering a safe and compliant research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetonylinosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Acetonylinosine, a nucleoside analog. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect clothing and skin from potential splashes. Fire-resistant coats are recommended when working with flammable solvents.[1] |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental exposure and should be changed immediately after contact with chemicals.[2] For extended contact, consider double-gloving or using heavier-duty gloves.[2] |
| Eye and Face Protection | Safety Glasses/Goggles | Essential to shield eyes from chemical splashes, dust, or debris.[1] Goggles with indirect vents are preferred for handling liquids.[1] |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing solutions.[2] | |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[1][3] |
| Respiratory Protection | Respirator | May be necessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. The type of respirator will depend on a risk assessment.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and any known hazards.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the compound, use a disposable weigh boat and clean all surfaces thoroughly after use.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.
-
For small spills, trained personnel wearing appropriate PPE may clean it up using an appropriate absorbent material.
-
Restrict unprotected personnel from the area until the spill is cleaned and the area is ventilated.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Method:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Incineration at a licensed facility is often the preferred method for disposing of chemical waste.[4]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. addgene.org [addgene.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
